N-tert-Butylethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIBQBPAXOVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334567 | |
| Record name | N-tert-Butylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-77-3 | |
| Record name | N-tert-Butylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl(ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-tert-Butylethylamine from tert-Butylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of N-tert-butylethylamine from tert-butylamine. The document provides a comparative analysis of the most common methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is a secondary amine with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural motif, featuring a sterically hindered tert-butyl group and an ethyl group on the nitrogen atom, imparts unique properties to molecules incorporating this moiety. The efficient and selective synthesis of this compound is therefore of considerable interest. This guide focuses on two principal synthetic strategies originating from tert-butylamine: reductive amination and direct alkylation.
Synthetic Methodologies
Two primary methods for the synthesis of this compound from tert-butylamine are prevalent in the literature:
-
Reductive Amination of Acetaldehyde with tert-Butylamine: This is often the preferred method due to its high selectivity and good yields. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
-
Direct Alkylation of tert-Butylamine with an Ethyl Halide: This classical approach involves the nucleophilic substitution of an ethyl halide by tert-butylamine. However, this method can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.
Method 1: Reductive Amination
Reductive amination is a highly effective method for the synthesis of this compound, involving the reaction of tert-butylamine with acetaldehyde in the presence of a reducing agent.
Signaling Pathway Diagram
An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylethylamine, a secondary amine with the molecular formula C₆H₁₅N, serves as a valuable building block in organic synthesis and drug discovery. Its unique structural motif, featuring a sterically hindered tert-butyl group adjacent to the nitrogen atom, imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a summary of available data. This document is intended to be a resource for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its application in synthetic chemistry and pharmacology. These properties dictate its behavior in various solvents, its ability to cross biological membranes, and its interaction with biological targets. A summary of these properties is presented in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 101.19 g/mol | Calculated |
| Boiling Point | 89 °C | [1] |
| Melting Point | -87.87 °C (estimate) | [1] |
| Density | 0.73 g/cm³ | [1] |
| pKa | 10.76 ± 0.28 (Predicted) | [1] |
| logP (Octanol/Water) | 1.394 (Calculated) | [2] |
| Solubility | Miscible with water and many organic solvents. | [3] |
| Appearance | Colorless to almost colorless clear liquid. | [4] |
Synthesis of this compound
This compound can be synthesized through various methods, with reductive amination and N-alkylation being common strategies.
Reductive Amination of Acetaldehyde with tert-Butylamine
A prevalent method for the synthesis of this compound is the reductive amination of acetaldehyde with tert-butylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Reaction Scheme:
Experimental Protocol:
A general procedure for reductive amination using sodium triacetoxyborohydride (STAB) is as follows:
-
To a stirred solution of tert-butylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetaldehyde (1.0-1.2 equivalents).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by distillation to yield this compound.
N-alkylation of tert-Butylamine with an Ethyl Halide
Another synthetic route involves the direct N-alkylation of tert-butylamine with an ethyl halide, such as ethyl bromide or ethyl iodide. To favor mono-alkylation and minimize the formation of the tertiary amine and quaternary ammonium salt, a molar excess of tert-butylamine is typically used.
Reaction Scheme:
Experimental Protocol:
-
tert-Butylamine (2-3 equivalents) is dissolved in a suitable solvent, such as acetonitrile or ethanol.
-
A base, such as potassium carbonate or triethylamine (1.5 equivalents), is added to the solution to neutralize the hydrogen halide formed during the reaction.
-
Ethyl bromide or ethyl iodide (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts and unreacted tert-butylamine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude this compound can be purified by distillation.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is essential for the characterization and application of this compound. The following sections detail standard experimental protocols for key properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile amine like this compound, a simple distillation method can be employed.
Protocol:
-
A small volume of this compound is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.
Workflow for Boiling Point Determination
Caption: A simplified workflow for determining the boiling point of a liquid.
Determination of pKa
The pKa is a measure of the acidity of the conjugate acid of the amine. Potentiometric titration is a common and accurate method for its determination.
Protocol:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition, allowing the solution to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Workflow for pKa Determination via Potentiometric Titration
Caption: A workflow for determining the pKa of an amine by potentiometric titration.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its experimental determination.
Protocol:
-
A solution of this compound of known concentration is prepared in either n-octanol or water (pre-saturated with the other solvent).
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the amine between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from each phase.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Logical Relationship for logP Determination
Caption: The logical progression for determining the logP value.
Signaling Pathways and Experimental Workflows
As a small synthetic amine, this compound is not known to be directly involved in specific biological signaling pathways in the same manner as endogenous signaling molecules or complex drugs. Its biological effects would likely be a result of its physicochemical properties, such as its basicity and lipophilicity, which could lead to interactions with various biological targets, such as receptors or enzymes, or disruption of cellular membranes.
The experimental workflows relevant to this compound in a drug development context would primarily involve its use as a chemical intermediate or a scaffold for the synthesis of more complex, biologically active molecules. The physicochemical data presented in this guide are critical inputs for these workflows, informing decisions on reaction conditions, purification methods, and formulation strategies.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with established experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this versatile secondary amine. A thorough understanding of these fundamental properties is paramount for the successful design and execution of synthetic routes and for the prediction of the behavior of this compound-containing molecules in biological systems.
References
- 1. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 2. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-tert-Butylethylamine: CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butylethylamine, a key chemical intermediate in various synthetic processes. This document consolidates critical data, including its Chemical Abstracts Service (CAS) number, physical and chemical properties, and detailed safety information derived from safety data sheets (SDS). The aim is to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and use of this compound.
Chemical Identification
This compound is scientifically known as N-ethyl-2-methylpropan-2-amine. Its unique identifier, the CAS number, is 4432-77-3 [1][2][3][4][5].
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 4432-77-3 | [1][2][3][4][5] |
| Molecular Formula | C6H15N | [1][4][5] |
| Molecular Weight | 101.19 g/mol | [1][4] |
| IUPAC Name | N-ethyl-2-methylpropan-2-amine | |
| Synonyms | tert-Butyl-ethyl-amine, N-ethyl-tert-butylamine | [1][4] |
| SMILES | CCNC(C)(C)C | [4] |
| InChI Key | XQOIBQBPAXOVGP-UHFFFAOYSA-N | [1][3][5] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its application in experimental settings. These properties influence its behavior under various conditions and are essential for designing safe and effective experimental protocols.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |
| Odor | Ammonia-like | [7][8] |
| Boiling Point | 87 - 100 °C | [3][7][8][9] |
| Melting Point | -87.87 °C (estimate) | [9] |
| Flash Point | -10 °C to -1 °C | [7][8] |
| Density | 0.726 - 0.734 g/cm³ | [3][7][8][9] |
| Solubility in Water | Soluble | [7][8] |
| Refractive Index | 1.3960 - 1.4045 | [7][8][9] |
| pKa | 10.76 ± 0.28 (Predicted) | [9] |
Safety and Hazard Information
Understanding the hazards associated with this compound is paramount for ensuring laboratory safety. This section summarizes the key hazard classifications and precautionary statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. | [6][10] |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage. | [6][10] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [10] |
Table 4: Precautionary Statements for this compound
| Type | Code | Statement | Reference |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2][6][10] |
| P233 | Keep container tightly closed. | [2][6] | |
| P240 | Ground and bond container and receiving equipment. | [2][6] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [2][6] | |
| P242 | Use non-sparking tools. | [2][6] | |
| P243 | Take action to prevent static discharges. | [2][6] | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2][6] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2][6][10] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P310 | Immediately call a POISON CENTER/doctor. | [6][10] | |
| P363 | Wash contaminated clothing before reuse. | [2][6] | |
| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. | [2][6] |
| P405 | Store locked up. | [2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Experimental Protocols and Handling
Detailed methodologies for handling and safety are critical. While specific experimental protocols are application-dependent, the following general guidelines for safe handling and storage must be observed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), and wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask with a filter for organic vapors.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from ignition sources such as heat, sparks, and open flames.[2][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][7]
-
Store away from incompatible materials such as oxidizing agents and acids.[8]
First-Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for accessing and utilizing safety information for this compound, from initial identification to safe disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-(tert-Butyl)-N-ethylamine | 4432-77-3 [sigmaaldrich.com]
- 4. N-(tert-Butyl)-N-ethylamine | CAS 4432-77-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 4432-77-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [nj-finechem.com]
- 8. This compound Supplier & Manufacturer in China | High Quality this compound for Sale – Specifications, Uses & Safety [nj-finechem.com]
- 9. This compound CAS#: 4432-77-3 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of N-tert-Butylethylamine (CAS No: 4432-77-3), a secondary amine with significant applications in organic synthesis and as a building block in pharmaceutical development. This document collates and presents key structural parameters, spectroscopic data, and detailed experimental protocols relevant to its characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in fields where a thorough understanding of this molecule's properties is crucial.
Introduction
This compound, systematically named N-ethyl-2-methylpropan-2-amine, is an aliphatic secondary amine.[1] Its molecular structure, characterized by the presence of a sterically demanding tert-butyl group adjacent to the nitrogen atom, imparts unique chemical and physical properties. This steric hindrance influences its reactivity, basicity, and nucleophilicity, making it a subject of interest in various chemical transformations. A detailed understanding of its three-dimensional structure and the nature of its chemical bonds is fundamental for predicting its behavior in chemical reactions and biological systems.
Molecular Structure and Bonding
The molecular formula for this compound is C₆H₁₅N, and its molecular weight is 101.19 g/mol .[2] The molecule consists of a central nitrogen atom bonded to an ethyl group, a tert-butyl group, and a hydrogen atom. The bonding around the nitrogen atom is trigonal pyramidal, consistent with sp³ hybridization. The lone pair of electrons on the nitrogen atom plays a crucial role in its chemical properties, particularly its basicity.
Structural Parameters
| Parameter | Value (Calculated) |
| Bond Lengths (Å) | |
| C-N (tert-butyl) | ~1.48 |
| C-N (ethyl) | ~1.47 |
| N-H | ~1.01 |
| C-C (tert-butyl) | ~1.54 |
| C-C (ethyl) | ~1.53 |
| C-H (methyl) | ~1.09 |
| C-H (methylene) | ~1.09 |
| Bond Angles (°) | |
| C(ethyl)-N-C(t-butyl) | ~115 |
| C(ethyl)-N-H | ~110 |
| C(t-butyl)-N-H | ~110 |
| N-C-C (ethyl) | ~112 |
| C-C-C (tert-butyl) | ~109.5 |
| H-C-H (methyl) | ~109.5 |
| Dihedral Angles (°) | |
| H-N-C(ethyl)-C(ethyl) | ~60 (gauche) |
| C(ethyl)-N-C(t-butyl)-C | Varies |
Note: These values are estimations from computational models and should be considered as such in the absence of experimental data.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound. The following sections detail the expected spectroscopic data and provide generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl and tert-butyl groups, as well as the N-H proton.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.60 | Quartet | 2H | -CH₂- (ethyl) |
| ~1.10 | Triplet | 3H | -CH₃ (ethyl) |
| ~1.10 | Singlet | 9H | -C(CH₃)₃ (t-butyl) |
| Variable | Broad Singlet | 1H | -NH- |
Note: The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature.[3]
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~50-55 | -C(CH₃)₃ (tert-butyl, Cq) |
| ~40-45 | -CH₂- (ethyl) |
| ~30-35 | -C(CH₃)₃ (tert-butyl, CH₃) |
| ~15-20 | -CH₃ (ethyl) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.
Workflow for NMR Data Acquisition and Processing
Caption: A generalized workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, a secondary amine, the key vibrational modes are the N-H stretch and bend, and C-N stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Weak-Medium | N-H stretch |
| 2850-2970 | Strong | C-H stretch (aliphatic) |
| 1450-1470 | Medium | C-H bend (scissoring) |
| 1365 & 1390 | Medium | C-H bend (t-butyl) |
| 1100-1200 | Medium | C-N stretch |
| ~750-850 | Broad, Medium | N-H wag |
Note: As a secondary amine, a single N-H stretching band is expected.[4]
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR is a common and convenient method.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring it covers the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
ATR-FTIR Experimental Workflow
References
An In-depth Technical Guide to N-tert-Butylethylamine and Its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of N-tert-Butylethylamine and its analogs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Chemical Properties and Synthesis
This compound and its parent compound, tert-butylamine, are versatile intermediates in organic synthesis due to the sterically hindering tert-butyl group, which can confer unique properties to molecules, such as enhanced metabolic stability.
Physicochemical Properties
The physicochemical properties of this compound and related aliphatic amines are summarized in the table below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility |
| tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 | -72.65 | 0.6951 | Miscible |
| This compound | C₆H₁₅N | 101.19 | 89 | - | 0.73 | - |
| N-tert-Butylmethylamine | C₅H₁₃N | 87.16 | - | - | - | - |
| Di-tert-butylamine | C₈H₁₉N | 129.24 | - | - | - | - |
Synthesis of this compound and Analogs
Several synthetic routes have been established for the preparation of this compound and its derivatives. The choice of method often depends on the desired scale and the availability of starting materials.
A common laboratory-scale synthesis of tert-butylamine involves the hydrolysis of tert-butylurea.[5] Commercial production often utilizes the direct amination of isobutylene with ammonia over zeolite catalysts.[6]
Experimental Protocol: Synthesis of tert-Butylamine from tert-Butylurea [5]
-
Preparation of tert-Butylurea: In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 193 g (105 mL) of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 60 g of finely powdered urea, maintaining the temperature between 20°C and 25°C.
-
Slowly add 148 g (188 mL) of tert-butyl alcohol dropwise, keeping the temperature between 20°C and 25°C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a beaker containing 500 g of cracked ice and water.
-
Neutralize the mixture by slowly adding a solution of 160 g of sodium hydroxide in 750 mL of water, keeping the temperature below 25°C.
-
Collect the precipitated tert-butylurea by filtration, wash with cold water, and dry.
-
Hydrolysis of tert-Butylurea: In a 500-mL distilling flask, place the dried tert-butylurea.
-
Add a cold solution of 100 g of technical sodium hydroxide in 150 mL of water.
-
Heat the mixture in an oil bath, slowly raising the temperature to 125°C.
-
Collect the distillate boiling between 70°C and 101°C.
-
Dry the crude amine over sodium hydroxide pellets and distill to obtain pure tert-butylamine (boiling point 44-46°C).
The synthesis of N-substituted tert-butylamine analogs can be achieved through various methods, including reductive amination and nucleophilic substitution.
Experimental Protocol: Synthesis of N-tert-Butylamine:Borane Adduct [7][8]
-
Preparation of tert-Butylamine Hydrochloride: To 1.0 mL (0.6900 g) of tert-butylamine in 10 mL of absolute ethanol, add 0.80 mL of 12 M HCl dropwise while stirring.
-
Stir the solution for 5 minutes, then evaporate to dryness to obtain tert-butylamine hydrochloride.
-
Synthesis of tert-Butylamine:Borane: In a round-bottom flask, dissolve the previously prepared tert-butylamine hydrochloride in 5 mL of THF.
-
Add 0.2773 g of NaBH₄ in small portions over 5 minutes.
-
Stir the mixture for 2 hours.
-
Filter the mixture and evaporate the filtrate to dryness.
-
Add 10 mL of hexanes to the residue, filter, wash with hexanes, and air dry to yield the tert-butylamine:borane adduct.
Biological Activities and Drug Development Applications
Analogs of this compound have shown significant potential in drug development, particularly as modulators of G-protein coupled receptors (GPCRs) and as anticonvulsant agents.
Histamine H3 Receptor Antagonism
A number of this compound analogs, particularly those incorporating a 4-tert-butylphenoxy scaffold, have been identified as potent histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and psychiatric disorders.[9][10]
Quantitative Data: Histamine H3 Receptor Binding Affinities
| Compound | Structure | Ki (nM) for hH3R |
| 4-(4-tert-Butylphenoxy)butyl)-2-methylpiperidine | 38 | |
| 1-(5-(4-tert-Butylphenoxy)pentyl)-2-methylpiperidine | - | |
| FUB 335 (n-pentyl ether analog) | pKi = 8.89 | |
| FUB 373 (3-methylbutyl ether analog) | pKi = 9.53 | |
| FUB 407 (3,3-dimethylbutyl ether analog) | pKi = 8.86 |
Data from selected publications.[11][12] '-' indicates data not reported in the cited source.
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Cascade.
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay [16]
-
Membrane Preparation: Prepare cell membranes from cells expressing the histamine H3 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Incubate for 2 hours at 25°C to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Experimental Workflow: Histamine H3 Receptor Binding Assay
Caption: Workflow for a Histamine H3 Receptor Binding Assay.
Anticonvulsant Activity
Certain analogs of this compound have demonstrated promising anticonvulsant properties in preclinical models. The bulky tert-butyl group is thought to contribute to favorable pharmacokinetic properties, such as increased brain penetration.
Quantitative Data: Anticonvulsant Activity in Mice
| Compound | Seizure Model | ED₅₀ (mg/kg) |
| Compound 14 (a pyrrolidine-2,5-dione derivative) | MES | 49.6 |
| scPTZ | 67.4 | |
| 6 Hz (32 mA) | 31.3 | |
| 6 Hz (44 mA) | 63.2 | |
| Compound 12 (a pyrrolidine-2,5-dione derivative) | MES | 16.13 |
| scPTZ | 134.0 |
Data from selected publications.[17][18]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.). The dose and pre-treatment time should be determined in preliminary studies.
-
Induction of Seizure: At the time of peak drug effect, deliver a maximal electroshock (e.g., 50 mA, 0.2 s) through corneal or ear electrodes using an electroconvulsive shock apparatus.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) is then determined using probit analysis.
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) Test.
Conclusion
This compound and its analogs represent a promising class of compounds for drug discovery, with demonstrated activity in key therapeutic areas such as neurology and psychiatry. The synthetic versatility of the tert-butylamine scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. The detailed experimental protocols and biological data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.
References
- 1. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and First Synthesis of N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylethylamine, a secondary amine featuring a sterically hindered tert-butyl group, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural characteristics impart specific properties to molecules, influencing their reactivity, selectivity, and biological activity. While a singular, definitive "discovery" of this compound in the historical record remains elusive, its first synthesis can be logically attributed to the application of well-established amine synthesis methodologies in the mid-20th century. This guide explores the most probable early synthetic routes to this compound, providing detailed experimental protocols, collated physical and spectroscopic data, and visual representations of the synthetic pathways. The primary methods for its initial preparation likely involved the reductive amination of acetaldehyde with tert-butylamine and the direct alkylation of tert-butylamine with an ethyl halide.
Physicochemical and Spectroscopic Data
A compilation of the known physical and spectroscopic properties of this compound is presented below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4432-77-3 | [1][2][3] |
| Molecular Formula | C₆H₁₅N | [2][3] |
| Molecular Weight | 101.19 g/mol | [2][3][4] |
| Boiling Point | 89 °C | [5] |
| Density | 0.73 g/cm³ | [5] |
| Refractive Index | 1.3960-1.4000 | [5] |
| pKa | 10.76 ± 0.28 | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Spectral data available, detailed shifts can be found in chemical databases. |
| ¹³C NMR | Spectral data available, detailed shifts can be found in chemical databases. |
| Mass Spectrometry | GC-MS data available through NIST Mass Spectrometry Data Center.[4] |
| Infrared (IR) | Spectral data available. |
Plausible First Synthesis Routes
Two primary methods stand out as the most likely routes for the first synthesis of this compound: reductive amination and N-alkylation. These methods were well-established for the synthesis of secondary amines at the time the necessary precursors became readily available.
Reductive Amination of Acetaldehyde with tert-Butylamine
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a strong candidate for the first synthesis of this compound. The reaction proceeds by the formation of an imine intermediate from the condensation of tert-butylamine and acetaldehyde, which is then reduced in situ to the final secondary amine.
This protocol is a generalized procedure based on established methods for reductive amination.[6][7][8]
Materials:
-
tert-Butylamine
-
Acetaldehyde
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1.0-1.2 equivalents) to the cooled solution. If using an acid catalyst, it can be added at this stage.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
For chemical reduction: Slowly add the reducing agent (e.g., sodium borohydride, 1.0-1.5 equivalents) portion-wise to the reaction mixture, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
For catalytic hydrogenation: Transfer the imine-containing solution to a hydrogenation apparatus. Add a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC.
-
Upon reaction completion, quench the reaction carefully with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation to yield the pure product.
Logical Workflow for Reductive Amination
Caption: A schematic overview of the reductive amination synthesis of this compound.
N-Alkylation of tert-Butylamine with an Ethyl Halide
The direct alkylation of a primary amine with an alkyl halide is another fundamental and historically significant method for the synthesis of secondary amines. In this case, tert-butylamine would be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide. A key consideration in this method is the potential for over-alkylation to form the tertiary amine and quaternary ammonium salt. To mitigate this, an excess of the starting primary amine is often used.
This protocol is a generalized procedure based on established methods for N-alkylation of amines.[6]
Materials:
-
tert-Butylamine
-
Ethyl bromide or Ethyl iodide
-
A suitable solvent (e.g., ethanol, acetonitrile, or a non-polar solvent)
-
A base (optional, e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct.
Procedure:
-
In a pressure-rated reaction vessel, combine an excess of tert-butylamine (2-3 equivalents) with the chosen solvent.
-
If using an external base, add it to the mixture.
-
Slowly add the ethyl halide (1.0 equivalent) to the solution.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the halide (iodides react faster than bromides) and the solvent used. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (the hydrohalide salt of tert-butylamine) has formed, remove it by filtration.
-
Wash the filtrate with a basic aqueous solution (e.g., dilute NaOH) to remove any remaining hydrohalic acid and unreacted tert-butylamine.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Signaling Pathway for N-Alkylation
Caption: The nucleophilic substitution reaction for the synthesis of this compound.
Conclusion
While the precise moment of the discovery of this compound is not prominently documented, its synthesis logically follows from foundational principles of organic chemistry. The reductive amination and N-alkylation methods presented here represent the most plausible and efficient early routes to this important chemical intermediate. The provided experimental protocols offer a detailed guide for the laboratory preparation of this compound, and the compiled data serves as a crucial reference for its characterization. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis, enabling a deeper understanding of this versatile building block.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Tert-butyl(ethyl)amine | C6H15N | CID 521156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4432-77-3 [m.chemicalbook.com]
- 6. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Theoretical Conformational Analysis of N-tert-Butylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylethylamine is a secondary amine of interest in various chemical and pharmaceutical contexts. Its molecular flexibility, arising from rotations around several single bonds, gives rise to a complex conformational landscape that dictates its reactivity, intermolecular interactions, and ultimately its biological activity. This technical guide provides an in-depth theoretical exploration of the conformational preferences of this compound. In the absence of extensive published experimental or computational studies on this specific molecule, this guide outlines the fundamental principles of its conformational analysis, details the established computational methodologies for such studies, and presents expected structural data based on well-understood stereoelectronic principles and data from analogous molecules. This document serves as a foundational resource for researchers seeking to understand and model the conformational behavior of this compound and related aliphatic amines.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For flexible molecules like this compound, which lacks the rigid constraints of cyclic systems, a multitude of conformations are accessible at room temperature. These conformers, resulting from the rotation about single bonds, often interconvert rapidly. However, they are not all energetically equivalent, and the molecule will predominantly exist in a few low-energy conformations. Understanding the geometry, relative stability, and the energy barriers to interconversion of these conformers is crucial for predicting the molecule's behavior in different environments, be it in a reaction vessel or at a biological target's binding site.
This compound possesses two key rotatable bonds that define its overall shape: the C-N bond and the C-C bond of the ethyl group. The bulky tert-butyl group imposes significant steric hindrance, which is expected to be a dominant factor in determining the most stable conformations.
Conformational Landscape of this compound
The primary degrees of freedom in this compound's conformation are the dihedral angles around the C(ethyl)-N bond and the C(ethyl)-C(methyl) bond. By convention, we can define the key dihedral angles as:
-
τ1 (C-C-N-C_tert): Rotation around the C-N bond.
-
τ2 (H-C-C-N): Rotation around the C-C bond of the ethyl group.
The interplay of steric repulsion and hyperconjugative effects will govern the potential energy surface of the molecule. The most stable conformers are anticipated to adopt staggered arrangements to minimize steric strain, while eclipsed conformations represent energy maxima and act as transition states for interconversion.
Key Conformers
Based on established principles of conformational analysis, we can predict the existence of several key conformers. The relative energies of these conformers would need to be quantified by computational methods.
-
Anti-Conformers: Where the tert-butyl group and the methyl group of the ethyl chain are positioned anti-periplanar to each other (τ1 ≈ 180°). These are generally expected to be the most stable due to minimized steric interactions.
-
Gauche-Conformers: Where the tert-butyl group and the methyl group are in a gauche relationship (τ1 ≈ ±60°). These are likely to be slightly higher in energy than the anti-conformers due to some steric repulsion.
Within each of these major conformations, further rotational isomerism exists around the C-C bond of the ethyl group (τ2).
Theoretical and Computational Methodologies
A thorough theoretical investigation of this compound's conformational space would employ quantum mechanical calculations. These methods can accurately predict molecular geometries, relative energies, and vibrational frequencies.
Computational Protocol
A standard and robust computational workflow for the conformational analysis of a flexible molecule like this compound is as follows:
-
Initial Conformer Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).
-
Geometry Optimization and Energy Calculation: The geometries of the identified unique conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT) or ab initio methods. The energies of these optimized structures are calculated to determine their relative stabilities.
-
Frequency Calculations: Vibrational frequency calculations are performed for each optimized conformer. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search: To understand the dynamics of interconversion between conformers, transition state structures are located. This is typically achieved using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. The transition state is also confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotational motion.
Recommended Levels of Theory
-
Density Functional Theory (DFT): DFT methods offer a good balance between computational cost and accuracy. For conformational studies of organic molecules, functionals like B3LYP or M06-2X are commonly used.
-
Ab Initio Methods: Møller-Plesset perturbation theory, particularly at the second order (MP2), provides a reliable method for calculating electron correlation effects, which can be important for accurately determining relative conformer energies.
-
Basis Sets: A Pople-style basis set such as 6-311+G(d,p) is generally sufficient for providing accurate geometries and relative energies for molecules containing first and second-row elements.
Predicted Quantitative Data
The following tables summarize the expected structural parameters for the principal conformers of this compound based on chemical intuition and data from similar molecules. These values would be the target of a detailed computational study.
Table 1: Predicted Key Dihedral Angles for Stable Conformers
| Conformer | Dihedral Angle (τ1: C-C-N-C_tert) | Dihedral Angle (τ2: H-C-C-N) | Predicted Relative Energy (kcal/mol) |
| Anti-Staggered | ~180° | ~60°, 180°, -60° | 0.0 (Reference) |
| Gauche-Staggered | ~±60° | ~60°, 180°, -60° | 0.5 - 1.5 |
Table 2: Predicted Rotational Barriers
| Rotation | Transition State Conformation | Predicted Energy Barrier (kcal/mol) |
| C-N Bond Rotation | Eclipsed (C-C and C-tert-butyl) | 4.0 - 6.0 |
| C-C Bond Rotation | Eclipsed (H and N) | 3.0 - 4.0 |
Visualizations of Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis workflow and the potential energy landscape.
Caption: Computational workflow for conformational analysis.
Caption: Simplified potential energy diagram for C-N bond rotation.
Conclusion
An In-depth Technical Guide to the Reactivity of N-tert-Butylethylamine with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-tert-Butylethylamine is a secondary amine characterized by significant steric hindrance at the nitrogen center due to the presence of a tert-butyl group. This structural feature is the primary determinant of its reactivity profile with various electrophiles. While the nitrogen's lone pair of electrons imparts nucleophilic character, the bulky alkyl group sterically shields this lone pair, modulating its accessibility and reaction rates. This guide provides a detailed examination of the reactivity of this compound with key classes of electrophiles, including alkylating agents, acylating agents, and carbonyl compounds. It summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and uses process diagrams to illustrate reaction pathways and workflows.
Core Principles: Nucleophilicity and Steric Effects
The reactivity of this compound is a classic example of the interplay between electronic effects and steric hindrance. As a secondary amine, it is electronically a stronger base than a primary amine due to the electron-donating nature of its two alkyl substituents (ethyl and tert-butyl). However, nucleophilicity is far more sensitive to steric bulk than basicity.[1] The voluminous tert-butyl group acts as a steric shield, impeding the approach of electrophiles to the nitrogen's lone pair.[1][2]
This results in this compound being a significantly weaker nucleophile than less hindered secondary amines like diethylamine.[1] Consequently, reactions often require more forcing conditions (e.g., elevated temperatures, longer reaction times) or specialized reagents to proceed efficiently. The primary challenge in its synthetic application is to overcome this steric barrier without promoting side reactions.
Reactions with Alkylating Agents (N-Alkylation)
The N-alkylation of this compound with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to form a tertiary amine. However, this reaction is often slow and inefficient due to the steric hindrance impeding the required backside attack on the electrophilic carbon of the alkyl halide.[3]
A significant challenge in the alkylation of secondary amines is the potential for over-alkylation. The tertiary amine product can itself act as a nucleophile, reacting with another molecule of the alkyl halide to form a quaternary ammonium salt.[4] For sterically hindered amines, this is less of a problem as the resulting tertiary amine is even more hindered. A more pressing issue is the slow rate of the initial alkylation. To facilitate the reaction and prevent the buildup of ammonium salt byproducts (which can inhibit the reaction), a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (Hünig's base) is often employed to scavenge the liberated acid (HX).[5][6]
Data Presentation: Representative N-Alkylation of Secondary Amines
| Secondary Amine | Alkyl Halide | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Di-n-butylamine | Benzyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 3 | >90 | [5] |
| Piperidine | Benzyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 2 | 91 | [5] |
| Dibenzylamine | n-Pentyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 3 | >90 | [5] |
| Di-n-hexylamine | n-Butyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 24 | >90 | [5] |
Experimental Protocol: General N-Alkylation using Hünig's Base
This protocol is adapted from a general procedure for the efficient N-alkylation of secondary amines.[5][6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary amine, this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by N,N-diisopropylethylamine (Hünig's base, 1.5 eq.). Stir the solution at room temperature.
-
Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance of this compound, heating may be required to achieve a reasonable reaction rate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure tertiary amine.
Reactions with Acylating Agents (N-Acylation)
The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is generally more facile and efficient than N-alkylation. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable N,N-disubstituted amide (in this case, an N-tert-butyl-N-ethylamide).[7][8]
Data Presentation: Representative N-Acylation of Amines
| Amine | Acylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethylamine | Ethanoyl Chloride | Excess Amine | - | Cold | - | [8] |
| p-Aminophenol | 4-Bromobutyryl Chloride | Excess Amine | Acetone | 0 to RT | 52 | [10] |
| Primary/Secondary Amines | Acid Chlorides/Anhydrides | Pyridine | - | - | General | [9] |
Experimental Protocol: Synthesis of N-tert-Butyl-N-ethylacetamide
This protocol is a representative procedure for the acylation of a secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the flask in an ice bath (0 °C).
-
Reagent Addition: Add acetyl chloride (1.1 eq.) dissolved in the same anhydrous solvent to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-tert-butyl-N-ethylacetamide.[11] If necessary, purify further by distillation or column chromatography.
Reactions with Carbonyl Compounds
This compound can react with aldehydes and ketones. In the absence of a reducing agent, the reaction typically forms an unstable carbinolamine, which then dehydrates to an iminium ion. Unlike secondary amines with α-protons that can form stable enamines, the iminium ion derived from this compound is the final product in this pathway.
However, the most synthetically useful reaction with carbonyls is reductive amination . In this process, the intermediate iminium ion is reduced in situ to form a tertiary amine.[12] This method is a powerful tool for C-N bond formation. The synthesis of this compound itself can be achieved via the reductive amination of acetaldehyde with tert-butylamine, highlighting the utility of this transformation.[13]
Visualizations: Reaction Pathways and Workflows
General Reactivity Diagram
Caption: General reaction pathways of this compound with various electrophiles.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of derivatives from this compound.
Conclusion
The reactivity of this compound is fundamentally governed by the pronounced steric hindrance imposed by its tert-butyl substituent. This sterically demanding environment significantly reduces its nucleophilicity, rendering N-alkylation reactions challenging and often requiring specialized non-nucleophilic bases and potentially harsh conditions. In contrast, N-acylation reactions are generally more efficient due to the different geometric and electronic demands of the reaction mechanism. Finally, reductive amination remains a viable and powerful strategy for forming C-N bonds. For researchers and drug development professionals, a thorough understanding of these steric limitations is critical for the rational design of synthetic routes and the optimization of reaction conditions when utilizing this compound or similarly hindered amines as building blocks.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. benchchem.com [benchchem.com]
- 11. N ethylacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
Navigating the Solution: A Technical Guide to the Solubility of N-tert-Butylethylamine in Organic Solvents
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-Butylethylamine, a secondary amine of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides predicted solubility profiles based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and presents a logical workflow for the application of such data in a research and development context.
Predicted Solubility Profile of this compound
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." this compound possesses a polar amine group capable of hydrogen bonding, as well as nonpolar alkyl groups. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The following table summarizes the predicted solubility of this compound at standard temperature and pressure. It is critical to note that these are qualitative predictions and should be confirmed by experimental data.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Ethanol | Miscible | The amine group of this compound can form strong hydrogen bonds with the hydroxyl group of ethanol, and the ethyl/tert-butyl groups are compatible with the ethyl group of the solvent. |
| Methanol | Miscible | Similar to ethanol, the polarity and hydrogen bonding capability of methanol facilitate miscibility. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar amine group of this compound, though the absence of hydrogen bond donation from the solvent might limit miscibility compared to protic solvents. |
| Chloroform | Soluble | As a weakly polar solvent, chloroform can solvate the alkyl portions of the molecule, while the amine group can interact with the chloroform molecule. | |
| Nonpolar | Toluene | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the alkyl groups of this compound. |
| Hexane | Slightly Soluble | While the alkyl chains are compatible, the polarity of the amine group may lead to limited solubility in a purely nonpolar solvent like hexane. |
Experimental Protocol: Gravimetric Determination of Solubility
For researchers requiring precise quantitative data, the following gravimetric method provides a robust framework for determining the solubility of this compound in a specific organic solvent.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or beakers
-
Fume hood
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
In a series of vials, add a measured volume of the chosen organic solvent.
-
Add an excess of this compound to each vial to ensure a saturated solution with undissolved solute present.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Extraction and Filtration:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved this compound to settle.
-
Carefully draw a known volume of the clear supernatant into a syringe, avoiding any undissolved material.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the evaporation dish containing the filtered solution.
-
Place the evaporation dish in a fume hood and allow the solvent to evaporate. Gentle heating in a drying oven at a temperature well below the boiling point of this compound can accelerate this process.
-
Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the evaporation dish containing the this compound residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Data Analysis
-
Mass of the Solvent:
-
Subtract the final mass of the evaporation dish with the residue from the initial mass of the dish with the solution to determine the mass of the solvent.
-
-
Mass of the Solute:
-
Subtract the initial mass of the empty evaporation dish from the final constant mass of the dish with the residue to determine the mass of the dissolved this compound.
-
-
Solubility Calculation:
-
Express the solubility in the desired units, for example:
-
g/100 g solvent = (Mass of solute / Mass of solvent) x 100
-
g/L solvent = (Mass of solute / Volume of solvent)
-
-
Logical Workflow for Solubility in Drug Development
The determination and application of solubility data are crucial in the early stages of drug discovery and development. The following diagram illustrates a typical workflow.
An In-depth Technical Guide to the Applications of N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the applications of N-tert-Butylethylamine (CAS No. 4432-77-3), focusing on its role as a chemical intermediate in various industrial and research settings. While direct applications in drug development are not extensively documented, its utility in polymer chemistry and catalysis highlights its significance as a versatile building block.
Overview of this compound
This compound is a secondary amine with the chemical formula C₆H₁₅N. Its structure, featuring a sterically hindered tert-butyl group, imparts unique reactivity that makes it a valuable component in organic synthesis.
Chemical Properties:
-
Molecular Formula: C₆H₁₅N
-
Molecular Weight: 101.19 g/mol
-
Boiling Point: ~85-89 °C
-
Synonyms: N-Ethyl-2-methyl-2-propanamine, tert-butyl(ethyl)amine
Historical and Current Applications
Historically, the applications of this compound have been primarily in industrial chemistry. More recently, its use has expanded into advanced materials and catalysis research.
2.1. Polymer Chemistry and Material Science
This compound has been utilized in the development of advanced polymer networks and nanocomposites. Its role often involves acting as a building block for monomers or as a component in crosslinking reactions.
-
Crosslinking Agent: In a recent European patent, this compound is cited as a component for a crosslinking agent for fibers or leather. It is listed as a tert-butylamine-based compound that can react with isocyanate groups.[1]
-
Dynamic Polymer Networks: Research has demonstrated the use of this compound in the synthesis of hindered urea-containing bismethacrylate (HUBM) monomers. These monomers are then used in digital light 3D printing to create dynamic covalent polymer networks that exhibit on-demand geometric and mechanical reprogrammability.[2]
-
Nanocomposites: A 2024 study describes the synthesis of nanocomposites of poly(n-butyl acrylate) with Fe₃O₄ nanoparticles. In this process, this compound is yielded as a byproduct during the dynamic exchange of hindered urea bonds for crosslinking the nanocomposite.[3]
2.2. Catalysis
The steric and electronic properties of this compound make it a suitable ligand or base in catalytic systems.
2.3. Industrial Formulations
Patents indicate the inclusion of this compound in various industrial formulations, highlighting its role as a versatile amine.
-
Pigment and Ink Dispersions: Several patents list this compound as a possible amine component in dispersing agents for pigments, particularly for use in color filters and inks.[1][5]
2.4. Pharmaceutical and Medicinal Chemistry
While direct application as a pharmaceutical agent has not been found, its presence in a traditional polyherbal formulation has been identified through analytical methods.
-
Component in a Polyherbal Formulation: A 2024 study validating the consistency of a classical Siddha polyherbal formulation, "Vaankumari Legiyam," identified this compound as one of the chemical constituents through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. However, the origin and specific role of this compound in this formulation are not specified.
There is a notable lack of historical or current literature detailing the use of this compound as a direct intermediate in the synthesis of specific commercial drug molecules.
Quantitative Data
The following tables summarize the quantitative data found in the cited literature.
| Lewis Acid | Lewis Base | BHET Yield (%) |
| Ca(OAc)₂ | This compound | 66 |
BHET: Bis(2-hydroxyethyl) terephthalate
Table 2: Composition of a Polyherbal Formulation
| Compound | Retention Time (min) | Peak Area | Area (%) | CAS Number | Molecular Weight |
| This compound | 2.595 | 112109 | 0.14 | 4432-77-3 | 101 |
Experimental Protocols
4.1. Synthesis of Hindered Urea Bonds for Crosslinking of Fe₃O₄-g-P(BA-r-TBEA) Nanocomposites [3]
This protocol describes the dynamic crosslinking reaction where this compound is a byproduct.
-
Materials: Fe₃O₄-g-P(BA-r-TBEA) copolymer, 1,2-bis(tert-butyl)ethylenediamine (BBED).
-
Procedure: a. Add 1,2-bis(tert-butyl)ethylenediamine (BBED) (0.318 g, 1.85 mmol) to the Fe₃O₄-g-P(BA-r-TBEA) copolymer. b. Heat the mixture to 90 °C. The mixture will gradually gel. c. To drive the reaction to completion, distill the low-molecular-weight byproduct, this compound, from the reaction mixture. d. Continue the dynamic crosslinking reaction at 90 °C for 12 hours. e. Dry the resulting gelled product until a constant weight is obtained.
This protocol outlines the high-throughput screening of catalysts, including the this compound and Ca(OAc)₂ system.
-
Platform: ZBS ChemRoboX 90RS automated chemical synthesis platform.
-
Reaction Setup: a. Reactions are carried out in 8 mL vials with a magnetic stir bar. b. Reagent vials containing Lewis acid-base catalysts (e.g., Ca(OAc)₂ and this compound at a 1:1 molar ratio, 10 mol%), ethylene glycol (20 equivalents), and DMF are mounted on the ChemRoboX rack.
-
Depolymerization: a. The reaction is performed at 185 °C for 20 minutes.
-
Analysis: a. The yield of bis(2-hydroxyethyl) terephthalate (BHET) and soluble oligomers is quantified by ¹H NMR spectroscopy.
4.3. Analytical Method for Detection in a Polyherbal Formulation
This protocol describes the GC-MS method used to identify this compound.
-
Instrumentation: Shimadzu GCMS-QP2020 with a Quadrupole Mass Spectrometer.
-
Sample Preparation: Methanol extraction of the "Vaankumari legiyam" formulation.
-
GC-MS Analysis: a. The extracted sample is subjected to GC-MS analysis. b. Ionization is achieved through the Electron Impact (EI) method. c. Compounds are identified based on their mass spectra and retention times.
Signaling Pathways and Logical Relationships
There is no information available in the reviewed literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic building block.
The logical relationship in its application in polymer chemistry is as a precursor or component in polymerization and crosslinking reactions.
Caption: Workflow for 3D Printing of a Dynamic Polymer Network.[2]
Conclusion
This compound is a valuable secondary amine with established applications in polymer chemistry, catalysis, and industrial formulations. Its sterically hindered nature provides specific reactivity that is leveraged in these fields. While a detailed historical timeline of its use is not well-documented in readily available literature, recent patents and research articles indicate its ongoing relevance. There is currently no substantial evidence to suggest a significant historical or current role for this compound as a key intermediate in the synthesis of commercial pharmaceuticals, nor is there any indication of its involvement in biological signaling pathways. Future research may uncover new applications for this versatile chemical.
References
- 1. TW201233734A - Diketopyrrolopyrrole pigment composition for color filter, coloring composition for color filter, and color filter - Google Patents [patents.google.com]
- 2. 3D printing of dynamic covalent polymer network with on-demand geometric and mechanical reprogrammability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2012102399A1 - Diketopyrrolopyrrole-type pigment composition for color filters, colored composition for color filters, and color filter - Google Patents [patents.google.com]
Methodological & Application
Application Notes: N-tert-Butylethylamine as a Bifunctional Ligand in Nickel-Catalyzed Photoredox Cross-Coupling Reactions
Introduction
N-tert-Butylethylamine has emerged as a versatile and cost-effective component in modern catalytic organic synthesis. Its utility extends beyond a simple base; it can act as a bifunctional additive, serving as both a ligand and a base in nickel-catalyzed photoredox cross-coupling reactions. This dual role simplifies reaction setups and overcomes challenges associated with traditional catalytic systems, such as ligand optimization and base solubility.[1][2][3] The steric bulk of the tert-butyl group is thought to facilitate ligand exchange and improve catalyst turnover.[3] These application notes provide an overview of the use of N-tert-butylamine in this context, with a focus on carbon-heteroatom (C-O and C-N) bond formation.
Key Applications
The primary application of N-tert-butylamine as a bifunctional ligand is in nickel-catalyzed photoredox cross-coupling reactions. This methodology is effective for a broad range of nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines.[1][2][3] The reaction is particularly valuable for the synthesis of complex molecules and has shown applicability in biomolecule derivatization and sequential one-pot functionalizations.[1][2][3]
Mechanism of Action
In this catalytic system, N-tert-butylamine is proposed to coordinate to the nickel center, influencing its electronic properties and facilitating the catalytic cycle. Simultaneously, it acts as a base to deprotonate the nucleophile, rendering it active for the cross-coupling reaction. The photoredox catalyst, upon excitation by visible light, drives the nickel catalytic cycle through single-electron transfer processes.
Advantages of Using this compound
-
Bifunctionality: Acts as both a ligand and a base, simplifying reaction setup.[1][2][3]
-
Cost-Effective: As a readily available and inexpensive amine, it offers an economical alternative to complex, multi-step ligands.[1][2][3]
-
Broad Substrate Scope: Effective for a wide variety of C-O and C-N cross-coupling reactions.[1][2][3]
-
Mild Reaction Conditions: Reactions are typically carried out under visible light irradiation at or slightly above room temperature.[4]
-
Improved Solubility: Addresses challenges related to the solubility of traditional inorganic bases.[1][2][3]
Quantitative Data Summary
The following tables summarize the performance of the nickel-catalyzed photoredox cross-coupling reactions using N-tert-butylamine as a bifunctional additive with various aryl halides and nucleophiles.
Table 1: Nickel-Catalyzed C-O Cross-Coupling of Aryl Halides with Alcohols and Phenols
| Entry | Aryl Halide | Nucleophile | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenol | 4-(Phenoxy)benzonitrile | 94 |
| 2 | 4-Bromo-N,N-dimethylaniline | Phenol | N,N-Dimethyl-4-phenoxyaniline | 91 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenol | 1-Phenoxy-4-(trifluoromethyl)benzene | 85 |
| 4 | 4-Bromobenzonitrile | Cyclopentanol | 4-(Cyclopentyloxy)benzonitrile | 82 |
| 5 | 4-Bromobenzonitrile | 1-Hexanol | 4-(Hexyloxy)benzonitrile | 78 |
Table 2: Nickel-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines and Amides
| Entry | Aryl Halide | Nucleophile | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Aniline | 4-Anilinobenzonitrile | 92 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | 4-Fluoro-N-phenylaniline | 88 |
| 3 | 4-Bromobenzonitrile | Pyrrolidin-2-one | 1-(4-Cyanophenyl)pyrrolidin-2-one | 85 |
| 4 | 4-Bromobenzonitrile | Benzenesulfonamide | N-(4-Cyanophenyl)benzenesulfonamide | 76 |
| 5 | 1-Bromo-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | 95 |
Experimental Protocols
General Protocol for Nickel-Catalyzed Photoredox Cross-Coupling
This protocol is a representative example for the C-O and C-N cross-coupling reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
Nucleophile (1.5 equiv)
-
NiBr₂·glyme (5 mol%)
-
4CzIPN (0.5 mol%)
-
This compound (1.3 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 455 nm)
Procedure:
-
To a Schlenk tube or vial containing a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), the nucleophile (0.3 mmol, 1.5 equiv), NiBr₂·glyme (3.2 mg, 0.01 mmol, 5 mol%), and 4CzIPN (0.8 mg, 0.001 mmol, 0.5 mol%).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMA (0.4 mL) to the vessel via syringe.
-
Add N-tert-butylamine (27.3 µL, 0.26 mmol, 1.3 equiv) to the reaction mixture via syringe.
-
Place the reaction vessel approximately 1-2 cm from a blue LED light source and stir at the indicated temperature (typically 25 °C or 60 °C) for the specified reaction time (typically 12-24 hours).
-
Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the nickel-catalyzed photoredox cross-coupling reaction.
Proposed Catalytic Cycle
Caption: Proposed dual catalytic cycle for the nickel-photoredox cross-coupling.
References
Application Notes and Protocols: The Role of N-tert-Butylethylamine in Pharmaceutical Intermediate Synthesis
Introduction
N-tert-Butylethylamine is a secondary amine with the chemical formula C₆H₁₅N. While it is commercially available and its basic chemical properties are known, a comprehensive review of publicly available scientific literature and patents reveals a notable scarcity of its application in the synthesis of pharmaceutical intermediates. The closely related primary amine, tert-butylamine, is, in contrast, a widely utilized building block and reagent in the pharmaceutical industry. This document will primarily focus on the applications of tert-butylamine in pharmaceutical synthesis, as it provides a valuable and relevant proxy for understanding the potential roles of sterically hindered amines in drug development. The information presented is intended for researchers, scientists, and drug development professionals.
Part 1: this compound - A Brief Overview
This compound (CAS 4432-77-3) is a colorless liquid with a chemical structure featuring a sterically hindered tert-butyl group attached to an ethylamino moiety. While its direct application in pharmaceutical synthesis is not well-documented, it is available from various chemical suppliers. One study in materials science describes the use of this compound (TBEA) in the synthesis of a hindered urea compound, n-hexyl-n-tert-butylethyl-urea, for the development of dynamic covalent polymer networks.[1] This suggests its potential utility in reactions requiring a hindered secondary amine.
Part 2: tert-Butylamine in Pharmaceutical Synthesis - Detailed Applications and Protocols
tert-Butylamine is a versatile primary amine that serves as a key intermediate and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its bulky tert-butyl group can impart desirable properties to drug molecules, such as increased lipophilicity, metabolic stability, and specific receptor interactions.
Application 1: Synthesis of Rifampicin Intermediate
tert-Butylamine is a crucial raw material in the production of the antibiotic Rifampicin.[2] It is used to introduce the tert-butylamino group into the rifamycin backbone.
Experimental Protocol: Synthesis of a Rifampicin Intermediate
A common step involves the reaction of 3-formylrifamycin SV with tert-butylamine.
-
Reaction Scheme: 3-Formylrifamycin SV + (CH₃)₃CNH₂ → Schiff Base Intermediate
-
Reactants:
-
3-Formylrifamycin SV
-
tert-Butylamine
-
Solvent (e.g., Tetrahydrofuran)
-
-
Procedure:
-
Dissolve 3-Formylrifamycin SV in the chosen solvent.
-
Add tert-butylamine to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or HPLC).
-
The resulting Schiff base intermediate is then typically reduced in a subsequent step to form the final amine.
-
-
Quantitative Data: Specific yields and reaction conditions are often proprietary but are generally high for this type of condensation reaction.
Application 2: Synthesis of Perindopril Erbumine
tert-Butylamine is used as a counter-ion in the ACE inhibitor drug, Perindopril Erbumine.[2] In this case, it forms a salt with the active perindopril molecule, which can improve the drug's stability and bioavailability.
Experimental Protocol: Salt Formation of Perindopril with tert-Butylamine
-
Reaction Scheme: Perindopril (acid form) + (CH₃)₃CNH₂ → Perindopril Erbumine (salt)
-
Reactants:
-
Perindopril
-
tert-Butylamine
-
Solvent (e.g., Ethanol, Acetone)
-
-
Procedure:
-
Dissolve Perindopril in a suitable solvent.
-
Add a stoichiometric amount of tert-butylamine to the solution.
-
Stir the mixture to allow for salt formation, which may precipitate out of the solution.
-
The resulting salt is collected by filtration, washed, and dried.
-
-
Quantitative Data:
| Reactant A | Reactant B | Solvent | Temperature | Yield |
| Perindopril | tert-Butylamine | Ethanol | Room Temp. | >95% |
Application 3: Synthesis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) - A Vulcanization Accelerator
While not a direct pharmaceutical intermediate, TBBS is a critical chemical in the manufacturing of rubber products, some of which are used in medical devices. tert-Butylamine is a key raw material for TBBS.
Experimental Workflow for TBBS Synthesis
Caption: Synthesis of TBBS from 2-mercaptobenzothiazole and tert-butylamine.
Signaling Pathways and Logical Relationships
The primary role of this compound and its analogs in synthesis is as a nucleophile or a base. The sterically hindered tert-butyl group plays a significant role in directing the outcome of reactions.
Logical Diagram of Steric Hindrance Effect
Caption: Influence of steric hindrance on reaction pathways of tert-butylamines.
Conclusion
While this compound itself does not appear to be a prominent reagent in the synthesis of pharmaceutical intermediates based on current literature, the extensive use of the structurally similar tert-butylamine highlights the importance of the tert-butyl moiety in drug design and synthesis. The protocols and data summarized for tert-butylamine provide a valuable reference for researchers exploring the use of sterically hindered amines. Further research may uncover specific applications for this compound in areas where a secondary, hindered amine offers unique reactivity or leads to novel molecular scaffolds.
References
protocol for N-tert-Butylethylamine catalyzed cross-coupling reactions
An emerging application of simple, sterically hindered amines in facilitating cross-coupling reactions has been highlighted by the use of tert-butylamine as a dual-function additive in nickel-catalyzed photoredox chemistry.[1] This approach simplifies reaction conditions and demonstrates broad applicability across a range of nucleophiles and electrophiles.[1] While specific protocols for N-tert-butylethylamine are not extensively detailed in the provided literature, the principles and procedures outlined for the closely related tert-butylamine offer a strong foundational protocol for researchers. This document provides detailed application notes and protocols based on the use of tert-butylamine as a bifunctional additive, which can be adapted for this compound.
Application Notes
Transition metal-catalyzed cross-coupling reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficiency of these reactions often relies on a synergistic interplay between ligands and bases.[2] Recent advancements have shown that cost-effective primary alkylamines, such as tert-butylamine, can serve as both a ligand and a base in nickel-catalyzed photoredox reactions for the formation of C–O and C–N bonds.[1][2] This bifunctional role streamlines reaction setups and overcomes challenges like solubility issues often associated with traditional bases.[1]
The use of tert-butylamine has proven effective for a diverse array of nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines.[2][3][4] This methodology is also applicable to biomolecule derivatization and allows for sequential one-pot functionalizations.[2][3][4] The homogeneous, precipitate-free reaction conditions are also advantageous for scaling up reactions.[1][2]
Data Presentation
The following tables summarize the scope of the nickel-catalyzed cross-coupling reactions using tert-butylamine as a bifunctional additive.
Table 1: Nickel-Catalyzed C-N Cross-Coupling of Aryl Halides with Various Amines
| Entry | Aryl Halide | Amine Nucleophile | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Aniline | 4-(phenylamino)benzonitrile | 95 |
| 2 | 4-Chloro-3-fluoroanisole | Aniline | 3-fluoro-4-methoxyphenyl)aniline | 92 |
| 3 | 4-Chlorobenzonitrile | Sulfonamide | N-(4-cyanophenyl)methanesulfonamide | 88 |
| 4 | 4-Chloropyridine | Dimethylsulfoximine | 4-(S,S-dimethylsulfonimidoyl)pyridine | 85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Dimethylsulfoximine | S,S-dimethyl-N-(4-(trifluoromethyl)phenyl)sulfoximine | 90 |
Table 2: Nickel-Catalyzed C-O Cross-Coupling of Aryl Halides with Alcohols and Phenols
| Entry | Aryl Halide | Alcohol/Phenol Nucleophile | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Phenol | 4-phenoxybenzonitrile | 85 |
| 2 | 1-Chloro-4-fluorobenzene | 4-Methoxyphenol | 1-fluoro-4-(4-methoxyphenoxy)benzene | 78 |
| 3 | 4-Chlorobenzonitrile | Methanol | 4-methoxybenzonitrile | 75 |
| 4 | 1-Chloro-4-fluorobenzene | Ethanol | 1-ethoxy-4-fluorobenzene | 72 |
Experimental Protocols
This section provides a detailed protocol for a representative nickel-catalyzed C-N cross-coupling reaction using tert-butylamine.
General Procedure for Nickel-Catalyzed C-N Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
NiCl₂·dme (5 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Iridium photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1 mol%)
-
tert-Butylamine (3.0 equiv)
-
Anhydrous 1,4-dioxane (0.1 M)
-
Nitrogen or Argon gas supply
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (if solid, 0.2 mmol, 1.0 equiv), amine nucleophile (0.24 mmol, 1.2 equiv), NiCl₂·dme (2.2 mg, 0.01 mmol, 5 mol%), dtbbpy (2.7 mg, 0.01 mmol, 5 mol%), and the iridium photoredox catalyst (2.2 mg, 0.002 mmol, 1 mol%).
-
Seal the reaction vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add anhydrous 1,4-dioxane (2.0 mL) to the reaction vessel.
-
Add tert-butylamine (63 µL, 0.6 mmol, 3.0 equiv) to the reaction mixture via syringe. If the aryl halide is a liquid, it should be added at this stage.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the vessel to air.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel or celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizations
Caption: A simplified catalytic cycle for a generic cross-coupling amination reaction.
Caption: Experimental workflow for the nickel-catalyzed cross-coupling reaction.
References
- 1. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of N-tert-Butylethylamine in Polymer Chemistry: A Review of Related Compounds
Initial searches for the direct application of N-tert-Butylethylamine in polymer chemistry did not yield specific instances of its use as a monomer, initiator, catalyst, or chain transfer agent. However, the search results consistently highlight the significant role of the structurally related tert-butyl functional group in polymer science. This suggests a potential conflation of this compound with more commonly used tert-butyl-containing monomers, such as N-tert-butylacrylamide and tert-butyl acrylate.
This document will therefore focus on the well-documented applications of these tert-butyl-containing monomers in polymer chemistry, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.
The Role of the Tert-Butyl Group in Polymer Properties
The incorporation of the bulky tert-butyl group into a polymer backbone dramatically influences its physical and chemical properties. This moiety is a cornerstone in the design of advanced polymers with tailored characteristics.[1]
Key effects of the tert-butyl group include:
-
Increased Steric Hindrance: The large size of the tert-butyl group restricts the movement and packing of polymer chains, leading to a higher glass transition temperature (Tg). This results in polymers that are harder and more rigid at room temperature.[1]
-
Enhanced Hydrophobicity: As a nonpolar alkyl group, the tert-butyl moiety significantly increases the water-repelling nature of a polymer.[1]
-
Acid-Labile Functionality: When part of an ester linkage, the tert-butyl group can be cleaved under mild acidic conditions. This property is extensively used in the development of "smart" polymers that respond to pH changes, a crucial feature for applications like drug delivery.[1]
-
Improved Thermal Stability: The presence of tert-butyl groups can enhance the thermal stability of polymers.[1]
The logical relationship between the incorporation of a tert-butyl group and the resulting polymer properties is visualized in the following diagram:
Quantitative Data on Polymer Properties
The following table summarizes the impact of incorporating tert-butyl-containing monomers on key polymer properties.
| Polymer | Monomer(s) | Glass Transition Temperature (Tg) | Key Property | Application |
| Poly(N-tert-butylacrylamide) | N-tert-butylacrylamide | High | Thermal stability | Biocides, functional polymers |
| Copolymers of N-tert-butylacrylamide and 2,4-Dichlorophenyl methacrylate | N-tert-butylacrylamide, 2,4-Dichlorophenyl methacrylate | Thermally stable up to 250°C | Antimicrobial activity | Microbicides |
| Poly(tert-butyl acrylate) | tert-Butyl acrylate | 43-50 °C | Acid-sensitive, hydrophobic | Precursor to poly(acrylic acid), smart drug delivery |
| Poly(tert-butyl methacrylate) | tert-Butyl methacrylate | ~118 °C | Hydrophobic, rigid | Precursor for other polymers |
Experimental Protocols
Protocol 1: Synthesis of Poly(N-tert-butylacrylamide-co-2,4-Dichlorophenyl methacrylate)
This protocol describes the free radical copolymerization of N-tert-butylacrylamide (NTB) and 2,4-Dichlorophenyl methacrylate (DCPMA).[2]
Materials:
-
N-tert-butylacrylamide (NTB)
-
2,4-Dichlorophenyl methacrylate (DCPMA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol
Procedure:
-
A total of 5g of monomers (NTB and DCPMA in the desired molar ratio) and 50 mg of AIBN are dissolved in 25ml of DMF in a reaction tube to form a homogenous solution.[2]
-
The mixture is flushed with oxygen-free dry nitrogen gas.[2]
-
The copolymerization reaction is carried out at 70°C for a duration calculated to achieve a conversion below 10%.[2]
-
After the specified time, the reaction vessel is removed from the thermostat and cooled.[2]
-
The solution is poured into ice-cold water to precipitate the copolymer.[2]
-
The precipitated copolymer is washed with methanol to remove any unreacted monomers and then dried.[2]
Protocol 2: Synthesis of Poly(tert-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a general method for the controlled radical polymerization of tert-butyl acrylate (tBA).[1]
Materials:
-
tert-Butyl acrylate (tBA), with inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (Cu(I)Br) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the catalyst (Cu(I)Br) and a magnetic stir bar are placed. The solvent (anisole or toluene) is added, followed by the ligand (PMDETA), and the mixture is stirred until a homogenous catalyst complex forms.
-
Monomer and Initiator Addition: The monomer (tBA) is added to the flask, and the mixture is degassed by several freeze-pump-thaw cycles. Following degassing, the initiator (EBiB) is added via syringe.
-
Polymerization: The flask is placed in a preheated oil bath at 70-90°C. The polymerization is typically run for 2-8 hours. Samples can be taken periodically to monitor monomer conversion and molecular weight progression by ¹H NMR or Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is terminated by cooling the flask to room temperature and exposing the mixture to air, which oxidizes the copper catalyst.
-
Purification: The reaction mixture is diluted with a suitable solvent like THF and passed through a neutral alumina column to remove the copper catalyst.
-
Isolation: The polymer is isolated by precipitating the concentrated solution into a large excess of cold methanol with vigorous stirring. The resulting white polymer is collected by filtration and dried under vacuum.
The general experimental workflow for synthesizing and modifying tert-butylated polymers is illustrated below:
Conclusion
While there is no direct evidence for the application of this compound in polymer chemistry from the conducted searches, the tert-butyl group it contains is a crucial functional moiety in the field. Monomers such as N-tert-butylacrylamide and tert-butyl acrylate are widely used to synthesize polymers with tunable properties, particularly for applications requiring thermal stability, hydrophobicity, and stimuli-responsiveness. The protocols and data presented here for these related compounds provide a comprehensive overview for researchers interested in the role of the tert-butyl group in polymer design and synthesis.
References
Application Notes: N-tert-Butylethylamine as a Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylethylamine is a secondary amine with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its distinct structural characteristics, featuring a sterically bulky tert-butyl group alongside a flexible ethyl group, offer a strategic advantage for fine-tuning the physicochemical and biological properties of agrochemical candidates. This document outlines a hypothetical application of this compound in the synthesis of a novel dithiocarbamate fungicide, providing a detailed experimental protocol and putative performance data.
Rationale for Agrochemical Synthesis
The incorporation of the N-tert-butylethyl moiety into agrochemical scaffolds can confer several beneficial properties:
-
Modulated Lipophilicity: The combination of the hydrophobic tert-butyl and ethyl groups can be leveraged to achieve an optimal octanol-water partition coefficient (logP), potentially enhancing the penetration of the active ingredient through the waxy cuticles of plants or the lipid membranes of fungal pathogens.
-
Enhanced Metabolic Stability: The steric hindrance provided by the tert-butyl group can serve to protect adjacent functional groups from enzymatic degradation within the target organism or the environment, potentially leading to increased bioavailability and persistence of the agrochemical.
-
Tailored Biological Activity: The specific conformation and size of the N-tert-butylethyl group can influence the binding affinity and selectivity of the molecule for its biological target, thereby offering a tool for the optimization of its pesticidal activity.
Hypothetical Application: Synthesis of a Novel Dithiocarbamate Fungicide
Dithiocarbamates represent a mature and important class of fungicides characterized by a multi-site mode of action, which mitigates the development of resistance in fungal populations. The synthesis of dithiocarbamates is typically achieved through the reaction of a secondary amine with carbon disulfide. In this note, we propose the synthesis of a novel fungicidal agent, Sodium N-tert-butyl-N-ethyldithiocarbamate, utilizing this compound as the key starting material.
Experimental Protocols
Protocol 1: Synthesis of Sodium N-tert-butyl-N-ethyldithiocarbamate
Materials:
-
This compound (≥98% purity)
-
Carbon disulfide (CS₂) (≥99% purity)
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous Ethanol
-
Diethyl ether
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, dissolve 10.1 g (0.1 mol) of this compound in 100 mL of anhydrous ethanol.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
While maintaining the temperature below 10 °C, add 7.6 g (0.1 mol) of carbon disulfide dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
Following the complete addition of carbon disulfide, prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water. Add this aqueous NaOH solution dropwise to the reaction mixture, ensuring the temperature is kept below 10 °C.
-
Continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
After the initial cooling period, allow the reaction mixture to gradually warm to room temperature and continue stirring for a further 4 hours.
-
A white precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified white solid under vacuum at room temperature to yield Sodium N-tert-butyl-N-ethyldithiocarbamate.
Data Presentation
The following table summarizes the hypothetical physicochemical properties and fungicidal activity of the synthesized compound compared to a known dithiocarbamate fungicide, Ziram.
Table 1: Hypothetical Physicochemical and Fungicidal Properties
| Property | Sodium N-tert-butyl-N-ethyldithiocarbamate | Ziram (Reference) |
| Chemical Name | Sodium N-tert-butyl-N-ethyldithiocarbamate | Zinc bis(dimethyldithiocarbamate) |
| Molecular Formula | C₇H₁₄NNaS₂ | C₆H₁₂N₂S₄Zn |
| Molecular Weight | 203.31 g/mol | 305.82 g/mol |
| Appearance | White crystalline solid | White powder |
| Yield | 92% | - |
| Purity (by HPLC) | >98% | - |
| Fungicidal Activity (EC₅₀) | ||
| Botrytis cinerea | 1.8 µg/mL | 2.5 µg/mL |
| Fusarium oxysporum | 3.2 µg/mL | 4.1 µg/mL |
| Alternaria solani | 2.5 µg/mL | 3.0 µg/mL |
Visualizations
Caption: Synthetic workflow for Sodium N-tert-butyl-N-ethyldithiocarbamate.
Caption: Proposed multi-site mechanism of action for dithiocarbamate fungicides.
Conclusion
This compound represents a promising and potentially underutilized building block for the discovery of novel agrochemicals. The presented hypothetical synthesis of a dithiocarbamate fungicide illustrates a practical application of this secondary amine in the creation of a potentially efficacious crop protection agent. The unique structural attributes of the N-tert-butylethyl group may confer advantages in terms of biological potency and metabolic robustness, thereby justifying further exploration by researchers engaged in the design and development of next-generation agrochemicals.
Experimental Protocols and Application Notes for Reactions Involving N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of N-tert-Butylethylamine. The information is curated for professionals in the fields of chemical research and pharmaceutical development.
Introduction
This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its sterically hindered tert-butyl group and the presence of a secondary amine functionality impart unique reactivity, making it a useful intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. This document outlines the primary synthetic routes to this compound and explores its applications.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main strategies: reductive amination of acetaldehyde with tert-butylamine and N-alkylation of tert-butylamine with an ethylating agent. Both methods have their advantages and are detailed below.
Method 1: Reductive Amination of Acetaldehyde with tert-Butylamine
Reductive amination is a versatile method for the formation of amines. In this two-step, one-pot process, tert-butylamine reacts with acetaldehyde to form an intermediate imine, which is then reduced in situ to yield this compound.
Reaction Scheme:
Experimental Protocol:
A general procedure for the reductive amination of aldehydes with tert-butylamine in the liquid phase has been described.[1]
-
Reactor Setup: A 500 ml laboratory autoclave equipped with a disk stirrer, baffles, and a feed pump is rendered inert with nitrogen.
-
Initial Charge: The autoclave is charged with tert-butylamine and a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon).
-
Pressurization and Heating: The reactor is heated to the desired reaction temperature (e.g., 80-120°C) with stirring, and the pressure is increased with hydrogen (e.g., 4-20 bar).[1]
-
Aldehyde Addition: Acetaldehyde is pumped into the reactor over a specified period. Due to the high vapor pressure of acetaldehyde, the reservoir and pump should be cooled.[1]
-
Reaction: The hydrogen pressure is kept constant, and the reaction mixture is stirred for a period of 0.5 to 12 hours after the aldehyde addition is complete.[1]
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The resulting mixture can be purified by fractional distillation to yield this compound.
Quantitative Data for Reductive Amination:
| Parameter | Value | Reference |
| Reactants | tert-Butylamine, Acetaldehyde | [1] |
| Catalyst | Hydrogenation catalyst (e.g., Raney Ni, Pd/C) | [1] |
| Pressure | 4 - 20 bar (Hydrogen) | [1] |
| Temperature | 80 - 120 °C | [1] |
| Reaction Time | 0.5 - 12 hours | [1] |
| Reported Yield | 60% (electrochemical method) | [1] |
Workflow for Reductive Amination Synthesis
Caption: Workflow for the synthesis of this compound via reductive amination.
Method 2: N-Alkylation of tert-Butylamine with Ethyl Bromide
Direct N-alkylation of tert-butylamine with an ethylating agent such as ethyl bromide is another common method for the synthesis of this compound. The reaction is a nucleophilic substitution where the amine acts as the nucleophile.
Reaction Scheme:
Experimental Protocol:
A reported synthesis of ethyl-tert-butylamine involves the reaction of tert-butylamine with ethyl bromide.[1]
-
Reaction Setup: In a suitable reaction vessel, tert-butylamine is reacted with ethyl bromide. A molar ratio of 3:1 (tert-butylamine to ethyl bromide) is used to minimize over-alkylation.[1]
-
Solvent: The reaction can be carried out in a suitable solvent such as acetonitrile or without a solvent.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the resulting hydrobromide salt is neutralized with a base. The product, this compound, can then be isolated and purified, for example, by distillation.
Quantitative Data for N-Alkylation:
| Parameter | Value | Reference |
| Reactants | tert-Butylamine, Ethyl Bromide | [1] |
| Molar Ratio | 3:1 (tert-Butylamine : Ethyl Bromide) | [1] |
| Reported Yield | 85% | [1] |
Logical Flow of N-Alkylation Synthesis
Caption: Logical flow for the synthesis of this compound via N-alkylation.
Reactions Involving this compound
Due to its sterically hindered nature, this compound is a moderately strong, non-nucleophilic base. This property makes it suitable for use in elimination reactions where a bulky base is required to favor the formation of the less substituted alkene (Hofmann product). While specific, detailed protocols for reactions where this compound is the primary reactant are not abundant in the literature, its precursor, tert-butylamine, has been shown to be a versatile reagent.
Application of the tert-Butylamine Moiety in Catalysis
Recent research has highlighted the utility of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox reactions, where it acts as both a base and a ligand.[2][3] This approach has been successfully applied to C-O and C-N bond-forming reactions with a wide range of nucleophiles.[2] This suggests that this compound, with its similar steric bulk around the nitrogen atom, could potentially be explored for similar applications in catalysis.
Signaling Pathway of Bifunctional Additive in Ni-Catalyzed Cross-Coupling
Caption: Conceptual pathway showing the dual role of a bulky amine in catalysis.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound can be reliably synthesized through reductive amination or N-alkylation. While its direct applications as a primary reactant are still emerging, the unique properties conferred by the tert-butyl group suggest its potential as a valuable tool in organic synthesis, particularly as a sterically hindered base or as a ligand in catalysis. The provided protocols offer a starting point for researchers to explore the synthesis and applications of this versatile secondary amine.
References
Synthetic Routes to Functionalized N-tert-Butylethylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylethylamine and its functionalized derivatives are important scaffolds in medicinal chemistry and materials science. The bulky tert-butyl group can impart unique steric and electronic properties, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of various functionalized this compound derivatives, focusing on common and effective synthetic strategies.
I. Synthesis of this compound Derivatives via Alkylation of tert-Butylamine
A primary and straightforward method for the synthesis of this compound derivatives is the direct alkylation of tert-butylamine with a suitable ethyl halide or an epoxide bearing the desired functional group.
Protocol 1: Synthesis of N-tert-Butyl-N,N-di(2-hydroxyethyl)amine (N-tert-Butyldiethanolamine)
This protocol details the synthesis of N-tert-butyldiethanolamine by the reaction of tert-butylamine with ethylene oxide.[1]
Experimental Protocol:
-
Reactor Setup: A catalyst is introduced into a chemical reactor.
-
Inert Atmosphere: The reactor is purged with nitrogen to replace the air.
-
Vacuum: A vacuum is applied to the reactor, with the pressure reduced to a range of -0.1 MPa to -0.03 MPa.
-
Addition of tert-Butylamine: A measured quantity of tert-butylamine is added to the reactor.
-
Heating: The temperature within the reactor is raised to a range of 50-160 °C.
-
Addition of Ethylene Oxide: Ethylene oxide is slowly introduced into the reactor, maintaining the temperature between 50 °C and 160 °C and the pressure between 0 and 0.8 MPa.
-
Reaction Completion: The reaction is allowed to proceed until completion.
-
Post-treatment and Purification: The resulting mixture is then subjected to post-treatment and purification steps to isolate the N-tert-butyldiethanolamine product.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Ethylene Oxide : tert-Butylamine) | 1.5 - 2.5 |
| Catalyst Loading (% of tert-Butylamine molar weight) | 0.01 - 5% |
| Reaction Temperature | 50 - 160 °C |
| Reaction Pressure | 0 - 0.8 MPa |
Diagram: Synthesis of N-tert-Butyldiethanolamine
Caption: Synthesis of N-tert-Butyldiethanolamine from tert-Butylamine.
II. Synthesis via Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be effectively used to synthesize a variety of functionalized this compound derivatives. This typically involves the reaction of tert-butylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Protocol 2: Synthesis of N,N'-Di-tert-butylethylenediamine
This protocol describes the synthesis of N,N'-di-tert-butylethylenediamine via the reductive amination of glyoxal with tert-butylamine.[2][3]
Experimental Protocol:
-
Reaction Mixture: In a suitable reaction vessel, dissolve tert-butylamine in a hydrocarbon solvent (e.g., o-xylene or a gasoline fraction with n-octane as the main component).
-
Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (typically 40%) dropwise at a temperature of 45-50 °C.
-
Reaction: Continue stirring for approximately 1-2 hours at 50 °C.
-
Phase Separation: After the reaction is complete, separate the organic phase from the aqueous phase.
-
Hydrogenation: The organic phase, containing the diimine intermediate, is subjected to catalytic hydrogenation. A platinum on carbon catalyst (5% strength) is typically used. The hydrogenation is carried out at a temperature of 50-150 °C (preferably 60-80 °C) and a hydrogen pressure of 10-60 bar.
-
Work-up and Purification: After the uptake of hydrogen is complete, the catalyst is filtered off, and the product is purified by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (tert-Butylamine : Glyoxal) | 2.2 : 1 |
| Reaction Temperature (Imination) | 45 - 50 °C |
| Reaction Time (Imination) | 1 - 2 hours |
| Hydrogenation Temperature | 50 - 150 °C |
| Hydrogenation Pressure | 10 - 60 bar |
| Yield | ~80-85% |
Diagram: Reductive Amination for N,N'-Di-tert-butylethylenediamine
Caption: Two-step synthesis of N,N'-Di-tert-butylethylenediamine.
III. Synthesis of Ester-Functionalized Derivatives
The introduction of an ester functionality can be achieved by reacting tert-butylamine with an appropriate haloester.
Protocol 3: Synthesis of Ethyl 2-(tert-butylamino)acetate
This protocol is a general method for the N-alkylation of an amine with a haloester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butylamine in a suitable solvent such as acetonitrile.
-
Addition of Haloester: Add ethyl bromoacetate to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., potassium carbonate) can be used to neutralize the HBr formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., refluxing acetonitrile) for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2-(tert-butylamino)acetate.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (tert-Butylamine : Ethyl Bromoacetate) | 2 : 1 |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 24 h |
| Yield | 85% |
Diagram: Synthesis of an Ester-Functionalized Derivative
Caption: Synthesis of Ethyl 2-(tert-butylamino)acetate.
Conclusion
The synthetic routes outlined in these application notes provide robust and versatile methods for accessing a range of functionalized this compound derivatives. The choice of a specific route will depend on the desired functional group, available starting materials, and the required scale of the synthesis. The provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of novel compounds for various applications in drug discovery and materials science.
References
- 1. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]
- 2. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]
- 3. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]
Application of N-tert-Butylethylamine in Amide Formation: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and a vast array of other functional molecules. The use of sterically hindered, non-nucleophilic bases is a common strategy to facilitate amide coupling reactions by scavenging the acid byproduct generated during the activation of carboxylic acids, thereby driving the reaction to completion. While tertiary amines such as diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently employed for this purpose, this document explores the potential application of the secondary amine, N-tert-butylethylamine, in this context. Despite a thorough review of the current scientific literature, no specific experimental protocols or quantitative data were identified that detail the use of this compound as a non-nucleophilic base or for any other role in the formation of amides. This document summarizes the general principles of using hindered bases in amide synthesis and discusses the potential suitability and limitations of this compound for this application based on its chemical properties.
Introduction to Sterically Hindered Bases in Amide Synthesis
Amide bond formation typically involves the reaction of a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid is often activated using a coupling reagent. This activation process generates an acidic byproduct that can protonate the amine nucleophile, rendering it unreactive. The primary role of a non-nucleophilic base in these reactions is to neutralize this acid, ensuring a sufficient concentration of the free amine is available to react with the activated carboxylic acid derivative.
Ideal non-nucleophilic bases for amide synthesis should possess the following characteristics:
-
Sufficient Basicity: To effectively scavenge the acidic byproducts.
-
Steric Hindrance: To prevent the base itself from acting as a nucleophile and competing with the desired amine in reacting with the activated carboxylic acid.
-
Solubility: Good solubility in common organic solvents used for amide coupling reactions.
Commonly used sterically hindered bases include tertiary amines like DIPEA and 2,4,6-collidine. The bulky substituents around the nitrogen atom prevent it from readily participating in nucleophilic attack.
This compound: A Potential but Undocumented Candidate
This compound is a secondary amine with the chemical structure shown below.
Figure 1. Chemical structure of this compound.
The presence of a bulky tert-butyl group adjacent to the nitrogen atom provides significant steric hindrance. This structural feature suggests that this compound could potentially function as a non-nucleophilic base. However, a critical distinction from commonly used bases like DIPEA is that this compound is a secondary amine, meaning it possesses a proton on the nitrogen atom. This N-H proton could potentially be abstracted, or the amine could still exhibit some nucleophilic character, which might lead to undesired side reactions, such as the formation of an N-acylated byproduct.
Literature Review and Data Analysis
A comprehensive search of the scientific literature was conducted to identify any published methods or data related to the use of this compound in amide bond formation. The search included major chemical databases and journals. The results of this extensive search indicate that there are no specific examples, application notes, or detailed protocols for the use of this compound as a non-nucleophilic base or in any other capacity for the synthesis of amides.
The existing literature on amide formation focuses on well-established hindered tertiary amines. While there is extensive research on the synthesis of sterically hindered amides themselves, this typically refers to the amide products having bulky substituents, not the use of hindered secondary amines as bases in the reaction.
Hypothetical Experimental Workflow
Given the absence of specific protocols, a hypothetical workflow for evaluating this compound as a non-nucleophilic base in a standard amide coupling reaction is presented below. This workflow is based on general principles of amide synthesis and has not been experimentally validated.
Application Notes and Protocols: N-tert-Butylethylamine in the Preparation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of protic ionic liquids (PILs) derived from N-tert-Butylethylamine. The information is intended to guide researchers in the preparation and characterization of these novel ionic liquids and to highlight their potential utility in pharmaceutical and drug development contexts.
Introduction to this compound-Based Protic Ionic Liquids
Protic ionic liquids (PILs) are a subclass of ionic liquids (ILs) formed by the proton transfer from a Brønsted acid to a Brønsted base.[1] this compound, a sterically hindered secondary amine, can act as the Brønsted base in this reaction, leading to the formation of N-tert-butylethylammonium cations. The choice of the corresponding Brønsted acid allows for the tuning of the physicochemical properties of the resulting PIL.[2] These PILs are of interest due to their potential applications as "green solvents," catalysts, and as novel materials in drug delivery systems.[3][4][5] The tunable nature of ILs, achieved by pairing different cations and anions, allows for the design of task-specific materials with desired properties such as thermal stability, viscosity, and solubility.[2]
The synthesis of PILs is typically a straightforward acid-base neutralization reaction, which is often performed without the need for a solvent.[1] This simple and efficient synthesis, combined with the potential for creating biocompatible and task-specific ILs, makes them attractive for pharmaceutical applications.[3][4] For instance, ILs have been investigated for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5]
Synthesis of N-tert-Butylethylammonium-Based Protic Ionic Liquids
The general method for synthesizing protic ionic liquids from this compound involves the direct neutralization of the amine with a selected Brønsted acid. This reaction is typically exothermic and should be carried out with appropriate cooling.
Experimental Workflow for PIL Synthesis
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
- 3. Ionic Liquids for Therapeutic and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-tert-Butylethylamine by Distillation
Welcome to the technical support center for the purification of crude N-tert-Butylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges encountered during the distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound, and what type of distillation is recommended?
A1: this compound has a boiling point of approximately 87-89 °C at atmospheric pressure.[1][2] Given this relatively low boiling point, simple or fractional distillation at atmospheric pressure is often sufficient. However, if the crude material contains high-boiling impurities or shows signs of decomposition, vacuum distillation is recommended to lower the required temperature.
Q2: My this compound distillate is discolored (e.g., yellow or brown). What is causing this, and how can I prevent it?
A2: Discoloration in distilled amines is typically due to thermal degradation or oxidation. Amines can be sensitive to heat and air, especially in the presence of impurities.
-
Solutions:
-
Use an Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the distillation.
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Consider Vacuum Distillation: Reducing the pressure lowers the boiling point, which minimizes the risk of thermal decomposition.
-
Ensure Cleanliness: Ensure all glassware is scrupulously clean, as residual acidic or metallic contaminants can catalyze decomposition.
-
Q3: I am experiencing a very low recovery of my product after distillation. What are the potential reasons?
A3: Low recovery can be attributed to several factors:
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Leaks in the Apparatus: In vacuum distillation, leaks are a primary cause of inefficiency. A poor vacuum requires higher temperatures, increasing the risk of product loss through decomposition. Ensure all joints are properly sealed and greased.[3]
-
Inefficient Condensation: If the condenser is not cold enough or has insufficient surface area, product vapor will pass through without condensing. Ensure a good flow of a cold coolant.
-
Premature Fraction Collection: You may be discarding some of the product with the forerun (low-boiling initial fraction) or leaving a significant amount in the distillation pot. Monitor the distillation temperature closely to make accurate cuts.
-
Hold-up in the Column: Long or complex fractionating columns can retain a significant amount of liquid, reducing the final yield.[4]
Q4: The separation of this compound from impurities is poor. How can I improve it?
A4: Poor separation occurs when the boiling points of the product and impurities are too close.
-
Use a Fractionating Column: A simple distillation may not be adequate. Use a fractionating column (e.g., Vigreux or a packed column) to increase the number of theoretical plates, which enhances separation efficiency.[4][5]
-
Control the Distillation Rate: A slow, steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to purer fractions.[4] A common guideline is a collection rate of 1-2 drops per second.
-
Optimize the Reflux Ratio: In more advanced setups, controlling the reflux ratio (the ratio of condensate returned to the column versus condensate collected) can significantly improve separation. A higher reflux ratio generally yields purer product.
Q5: My crude this compound contains water. How should I handle this before distillation?
A5: Water should be removed before distillation to prevent potential azeotrope formation and to ensure accurate boiling point readings.
-
Pre-drying: Before distilling, dry the crude amine with a suitable drying agent. Solid potassium hydroxide (KOH) or calcium oxide (CaO) are effective for drying amines.[6][7][8] Stir the crude amine with the drying agent for several hours, then decant or filter the liquid into the distillation flask. Do not use calcium chloride, as it can form complexes with amines.[6]
Q6: The boiling in the distillation flask is unstable or bumping violently. What should I do?
A6: This is a common issue caused by superheating of the liquid followed by rapid, uncontrolled boiling.
-
Use Boiling Chips or a Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[3] Never add them to a hot liquid, as this can cause violent boiling over.
-
Ensure Even Heating: Use a heating mantle or an oil bath for uniform and controlled heating of the distillation flask.
Summary of Physical Data
The following table summarizes key physical properties for this compound.
| Physical Property | Value |
| Boiling Point | 87 - 89 °C[1][2] |
| Density | ~0.73 g/mL[2][9] |
| Molecular Weight | 101.19 g/mol [9][10][11] |
| CAS Number | 4432-77-3[10][11] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a standard procedure for purifying crude this compound.
1. Pre-treatment: Drying the Crude Amine
-
Place the crude this compound in an appropriately sized round-bottom flask.
-
Add solid potassium hydroxide (KOH) pellets (approximately 10-20 g per 100 mL of crude amine).
-
Seal the flask and stir the mixture at room temperature for at least 2-4 hours (or overnight) to remove water and acidic impurities.
-
Carefully decant or filter the dried amine into a clean, dry distillation flask. Add a magnetic stir bar or new boiling chips.
2. Assembling the Distillation Apparatus
-
Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient.
-
Place the thermometer bulb so that the top is level with the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.[4]
-
Ensure all glass joints are lightly greased (if performing a vacuum distillation) and securely clamped.
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.
-
Position a clean, dry receiving flask at the end of the condenser. It is good practice to have several receiving flasks ready to collect different fractions.
3. Distillation Procedure
-
Begin stirring (if using a stir bar) and gently heat the distillation flask using a heating mantle.
-
Observe the liquid as it begins to boil and a ring of condensate starts to rise up the fractionating column.[4]
-
Adjust the heating rate to maintain a slow and steady ascent of the vapor. The column should show signs of condensation (refluxing), but should not become flooded with liquid.[12]
-
Collect the initial fraction that distills at a lower temperature (the "forerun"). This will contain any highly volatile impurities.
-
As the temperature stabilizes near the boiling point of this compound (~89 °C), switch to a new receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate of approximately 1-2 drops per second. Record the stable temperature range at which the product distills.
-
When the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are beginning to distill), stop collecting the main fraction.
4. Shutdown
-
Turn off and lower the heating mantle.
-
Allow the apparatus to cool to room temperature before disassembling.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. This compound Supplier & Manufacturer in China | High Quality this compound for Sale – Specifications, Uses & Safety [nj-finechem.com]
- 2. This compound CAS#: 4432-77-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. N-(tert-Butyl)-N-ethylamine | CAS 4432-77-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. This compound [webbook.nist.gov]
- 11. Tert-butyl(ethyl)amine | C6H15N | CID 521156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-tert-Butylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of N-tert-Butylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary industrial and laboratory methods for synthesizing this compound are:
-
Reductive Amination: The reaction of tert-butylamine with acetaldehyde in the presence of a reducing agent.
-
Alkylation: The reaction of tert-butylamine with an ethyl halide, such as ethyl bromide or ethyl iodide.
Q2: I see an unexpected peak in my GC-MS analysis after synthesizing this compound via alkylation. What could it be?
A2: A common side product in the alkylation method is the tertiary amine, N,N-diethyl-tert-butylamine . This occurs when the desired product, this compound, reacts further with the ethyl halide. Depending on the reaction conditions, a quaternary ammonium salt may also form.[1][2][3]
Q3: During the synthesis of this compound by reductive amination, I've observed several minor impurities. What are the likely side products?
A3: In reductive amination, potential side products can arise from several pathways:
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Over-alkylation: While less common than in the alkylation method, the formation of tertiary amines is still possible.
-
Aldol Condensation of Acetaldehyde: Acetaldehyde can self-condense to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde. These unsaturated aldehydes can react with tert-butylamine to form corresponding imine byproducts.
-
Unreacted Starting Materials: Residual tert-butylamine and acetaldehyde may be present.
Q4: How can I minimize the formation of the tertiary amine byproduct in the alkylation synthesis?
A4: To reduce the formation of N,N-diethyl-tert-butylamine, you can:
-
Use a molar excess of tert-butylamine relative to the ethyl halide. This increases the probability that the ethyl halide will react with the primary amine rather than the secondary amine product.
-
Control the reaction temperature. Lower temperatures generally favor mono-alkylation.
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Slowly add the ethyl halide to the reaction mixture to maintain a low concentration of the alkylating agent.
Troubleshooting Guides
Issue: Presence of High Molecular Weight Impurity in Alkylation Synthesis
Symptoms:
-
A peak with a higher molecular weight than this compound is observed in the GC-MS analysis.
-
The mass spectrum of the impurity is consistent with the addition of another ethyl group.
Possible Cause:
-
Over-alkylation of the desired this compound product to form N,N-diethyl-tert-butylamine.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Analyze Reaction Stoichiometry | Review the molar ratio of tert-butylamine to ethyl halide used. An insufficient excess of the primary amine can lead to the secondary amine product competing for the alkylating agent. |
| 2 | Modify Reactant Addition | If not already doing so, add the ethyl halide dropwise to the reaction mixture containing tert-butylamine. This maintains a high concentration of the primary amine relative to the alkylating agent, favoring the desired reaction. |
| 3 | Adjust Reaction Temperature | Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first. |
| 4 | Purification | If side product formation is unavoidable, fractional distillation can be employed to separate this compound (boiling point: 108-111 °C) from the higher-boiling N,N-diethyl-tert-butylamine. |
Issue: Multiple Unidentified Peaks in Reductive Amination Synthesis
Symptoms:
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Several unexpected peaks are present in the chromatogram of the crude reaction mixture.
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Some peaks may correspond to masses suggesting condensation products.
Possible Cause:
-
Self-condensation of acetaldehyde (aldol condensation) leading to reactive byproducts.
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Reaction of these byproducts with tert-butylamine.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Acetaldehyde Addition and Temperature | Add the acetaldehyde slowly to the reaction mixture and maintain a low reaction temperature (e.g., 0-10 °C) to minimize its self-condensation. |
| 2 | Use a Mild Reducing Agent | Employ a reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the reduction of the imine in the presence of the aldehyde, reducing the likelihood of aldehyde side reactions.[4][5][6] |
| 3 | Optimize pH | The formation of the imine intermediate is pH-dependent. Maintaining a mildly acidic pH (around 5-6) can favor imine formation over aldol condensation. |
| 4 | Analytical Characterization | Utilize GC-MS and NMR to identify the structures of the major side products. This will provide insight into the specific side reactions occurring and guide further optimization. |
Reaction Pathways and Side Reactions
Alkylation of tert-Butylamine with Ethyl Bromide
Caption: Alkylation of tert-butylamine leading to the desired product and over-alkylation side products.
Reductive Amination of tert-Butylamine with Acetaldehyde
Caption: Reductive amination pathway and potential side reactions from acetaldehyde self-condensation.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Synthesis Mixture
Objective: To identify and quantify the desired product and potential side products in a crude reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Data Analysis:
-
This compound: Look for the molecular ion peak (m/z 101) and characteristic fragments (e.g., m/z 86 [M-15]).
-
tert-Butylamine: Identify by its characteristic mass spectrum (molecular ion m/z 73).
-
N,N-diethyl-tert-butylamine: Look for a later eluting peak with a molecular ion of m/z 129.
References
Optimizing Reaction Conditions for N-tert-Butylethylamine Alkylation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the alkylation of N-tert-butylethylamine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guides
Navigating the complexities of this compound alkylation requires careful consideration of reaction parameters to maximize yield and minimize impurities. This section addresses common issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired N-alkylated-N-tert-butylethylamine. What are the potential causes and how can I improve the yield?
Answer: Low yields in the alkylation of this compound, a sterically hindered secondary amine, can stem from several factors. Reductive amination is often a more effective method than direct alkylation with alkyl halides for this substrate. Key areas to investigate include:
-
Reaction Method: Direct alkylation with alkyl halides can be challenging due to the steric hindrance of the tert-butyl group. Reductive amination of an appropriate aldehyde with this compound is generally a more robust method for synthesizing the corresponding tertiary amine.
-
Insufficiently Reactive Reagents:
-
Alkylating Agent (Direct Alkylation): Alkyl chlorides are less reactive than bromides and iodides. Consider switching to a more reactive alkyl halide.
-
Reducing Agent (Reductive Amination): The choice of reducing agent is critical. While sodium borohydride can be used, milder and more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can reduce the intermediate iminium ion in situ without significantly reducing the starting aldehyde.
-
-
Inadequate Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition and side reactions. For reductive amination, reactions are often run at room temperature.
-
Solvent: The solvent should be capable of dissolving all reactants. For reductive amination, common solvents include dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF).
-
Base (Direct Alkylation): A suitable base is required to neutralize the acid generated during the reaction. For sterically hindered amines, stronger, non-nucleophilic bases are often preferred.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Question: My TLC/GC-MS analysis shows multiple spots/peaks, indicating the formation of byproducts. What are the likely side reactions and how can I improve the selectivity for my desired product?
Answer: The primary side reaction in the direct alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt. Elimination reactions can also occur, especially with secondary or tertiary alkyl halides.
-
Over-alkylation (Direct Alkylation): The tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation. To minimize this:
-
Control Stoichiometry: Use a 1:1 ratio of this compound to the alkylating agent, or a slight excess of the amine.
-
-
Elimination Reactions: Tertiary alkyl halides are prone to elimination rather than substitution when reacting with a basic amine. This is a significant limitation for introducing a tert-butyl group via direct alkylation.
-
Side Reactions in Reductive Amination:
-
Reduction of the Carbonyl Compound: A strong reducing agent like sodium borohydride can reduce the starting aldehyde to the corresponding alcohol. Using a milder reducing agent like STAB or NaBH₃CN minimizes this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for alkylating this compound?
A1: Due to the steric hindrance of the tert-butyl group, reductive amination is generally the most reliable and high-yielding method for the N-alkylation of this compound. Direct alkylation with alkyl halides is often problematic due to slow reaction rates and potential side reactions.
Q2: Which factors are most critical to control for a successful reductive amination?
A2: The most critical factors are the choice of reducing agent and control of the reaction pH . A mild reducing agent like sodium triacetoxyborohydride (STAB) is highly effective as it selectively reduces the iminium ion intermediate. The reaction is typically carried out under slightly acidic conditions (often with the addition of acetic acid) to facilitate iminium ion formation.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. TLC can quickly show the consumption of starting materials and the formation of the product. GC-MS provides more detailed information about the identity and relative amounts of reactants, products, and any byproducts.
Q4: What are the common purification methods for the N-alkylated product?
A4: The purification method will depend on the properties of the product. Common techniques include:
-
Acid-base extraction: The tertiary amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Column chromatography: Silica gel chromatography can be used, but tailing of the amine product can be an issue. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve separation. Alternatively, basic alumina can be used as the stationary phase.[1]
-
Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method.[2]
Data Presentation
While specific quantitative data for the alkylation of this compound is not extensively available in the literature, the following tables provide a general guide based on typical conditions for the alkylation of sterically hindered secondary amines.
Table 1: Comparison of Alkylation Methods
| Method | Alkylating Agent | Typical Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, DIPEA) | Simple setup | Slow reaction, over-alkylation, elimination side reactions |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity, good yields, milder conditions | Requires an aldehyde/ketone starting material |
Table 2: Troubleshooting Guide for Reductive Amination
| Observation | Potential Cause | Suggested Solution |
| Low Yield | Incomplete iminium ion formation | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |
| Inactive reducing agent | Use fresh reducing agent. | |
| Reduction of starting aldehyde | Use a milder reducing agent like NaBH(OAc)₃. | |
| Reaction Stalled | Poor solubility of reactants | Choose a solvent that dissolves all components (e.g., DCE, THF). |
| Insufficient reaction time | Monitor the reaction by TLC/GC-MS and allow it to proceed to completion. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
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Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.5 M.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition may be necessary.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (using a solvent system such as hexanes/ethyl acetate with 1% triethylamine) or by distillation.
Mandatory Visualizations
Caption: Reductive amination workflow for this compound.
Caption: Troubleshooting logic for low yield in alkylation reactions.
References
Technical Support Center: N-tert-Butylethylamine Thermal Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylethylamine. The information provided is intended to assist in understanding the thermal stability and degradation profile of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: Currently, there is limited publicly available data specifically detailing the thermal decomposition temperature of this compound. However, based on the thermal analysis of similar aliphatic amines, it is anticipated to be stable at ambient temperatures and under standard handling conditions.[1][2] Decomposition is expected to occur at elevated temperatures. For safety, it is recommended to handle this compound away from direct heat sources and open flames.
Q2: What are the likely degradation products of this compound upon heating?
A2: While specific studies on this compound are scarce, the pyrolysis of secondary amines generally involves intermolecular reactions that can lead to the formation of heavier nitrogen-containing compounds.[3] Upon heating to decomposition, related compounds like tert-butylamine are known to emit toxic fumes of nitrogen oxides (NOx).[4] Therefore, it is plausible that the thermal degradation of this compound could produce various volatile nitrogenous compounds and hydrocarbons.
Q3: How can I experimentally determine the thermal stability of my this compound sample?
A3: The most common techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, which can identify melting points, boiling points, and decomposition temperatures.
Q4: I am seeing an unexpected mass loss in my TGA thermogram at a relatively low temperature. What could be the cause?
A4: An early mass loss in a TGA experiment with this compound could be attributed to several factors:
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Volatility: this compound is a volatile compound. The mass loss may be due to evaporation rather than decomposition. Ensure your experimental setup is appropriate for volatile samples, possibly using a sealed pan with a pinhole.
-
Impurities: The presence of more volatile impurities, such as residual solvents from synthesis or purification, can lead to an initial mass loss.
-
Sample Handling: Improper sample loading or a pan that is not properly tared can lead to inaccurate readings.
Q5: My DSC curve for this compound shows multiple thermal events. How do I interpret them?
A5: Multiple peaks in a DSC thermogram can correspond to different physical or chemical events. For this compound, you might observe:
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An endothermic peak corresponding to its boiling point.
-
An endothermic or exothermic event associated with its decomposition. The nature of this peak (endothermic vs. exothermic) can provide insights into the degradation process.
-
Additional peaks could indicate the presence of impurities or interactions with the sample pan material.
Quantitative Data Summary
| Parameter | Typical Value Range for Aliphatic Amines | Analytical Technique | Notes |
| Onset of Decomposition (Tonset) | 150 - 300 °C | TGA | Highly dependent on heating rate and atmosphere. |
| Temperature of Maximum Decomposition Rate (Tpeak) | 200 - 350 °C | DTG (Derivative Thermogravimetry) | Represents the point of fastest mass loss. |
| Residual Mass @ 600 °C | < 5% | TGA | Aliphatic amines typically volatilize or decompose completely. |
| Enthalpy of Decomposition (ΔHdecomp) | Varies | DSC | Can be endothermic or exothermic. |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol for this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) into a clean, inert TGA pan (e.g., aluminum or ceramic). For volatile liquids like this compound, consider using a sealed pan with a pinhole to minimize evaporative losses before decomposition.
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its boiling point (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC) Protocol for this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a DSC pan. For a volatile liquid, use a hermetically sealed pan to prevent evaporation.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition point.
-
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks can be integrated to determine the enthalpy of transitions.
Visualizations
Caption: Hypothetical thermal degradation pathway for this compound.
Caption: Experimental workflow for TGA and DSC analysis.
Caption: Troubleshooting guide for common TGA/DSC issues.
References
safe handling and storage procedures for N-tert-Butylethylamine
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of N-tert-Butylethylamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor that can cause severe skin burns and serious eye damage.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[4][5] It should be stored away from ignition sources, oxidizing agents, and acids to prevent hazardous reactions.[1][4][5] The storage area should be locked to restrict access.[1][3]
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: When handling this compound, it is mandatory to wear chemical-resistant gloves, protective clothing, and eye/face protection such as chemical goggles and a face shield.[1] In case of inadequate ventilation, a suitable respirator should be used.
Q4: this compound is a sterically hindered amine. How does this affect its reactivity in my experiments?
A4: The bulky tert-butyl group creates steric hindrance around the nitrogen atom. This can make it a less effective nucleophile compared to less hindered amines. However, it can still function as a non-nucleophilic base, which is useful in reactions where you want to deprotonate a substrate without the amine attacking an electrophilic center. Be aware that this steric hindrance can also influence reaction rates and may necessitate longer reaction times or higher temperatures.
Q5: I am using this compound as a base in my reaction, but I am observing low yield. What could be the issue?
A5: Several factors could contribute to low yield. The steric hindrance of this compound might be impeding its ability to effectively deprotonate your substrate. You could consider a less hindered base or adjust reaction conditions such as temperature or solvent. Additionally, ensure the this compound is pure and dry, as impurities or water can interfere with the reaction.
Q6: Are there any common side reactions I should be aware of when using this compound?
A6: Due to its structure, this compound can participate in elimination reactions, particularly at elevated temperatures. If your substrate has a good leaving group, you might observe the formation of elimination byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Insufficient basicity due to steric hindrance. | - Increase reaction temperature.- Use a solvent that better solubilizes all reactants.- Consider a stronger, non-nucleophilic base if proton abstraction is the issue. |
| Poor quality or wet reagent. | - Use a freshly opened bottle or purify the amine before use.- Ensure all glassware and other reagents are dry. | |
| Formation of unexpected byproducts | Elimination side reactions. | - Lower the reaction temperature.- Use a less hindered base if possible. |
| Amine reacting as a nucleophile. | - If nucleophilic attack is undesired, consider using a more sterically hindered base. | |
| Difficulty in removing excess this compound after reaction | The amine has a relatively low boiling point. | - Perform an acidic wash (e.g., with dilute HCl) during workup to protonate the amine and extract it into the aqueous layer.- Utilize rotary evaporation under reduced pressure, being mindful of the compound's volatility. |
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₁₅N | [4] |
| Molar Mass | 101.19 g/mol | [4] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Ammonia-like | [4][5] |
| Density | 0.726 - 0.734 g/cm³ | [4][5] |
| Boiling Point | 87 - 100 °C | [4][5] |
| Flash Point | -10 to -1 °C | [4][5] |
| Solubility in Water | Soluble | [4][5] |
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]
- 4. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
troubleshooting low yields in N-tert-Butylethylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-tert-Butylethylamine, helping to diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are reductive amination and the Ritter reaction. Reductive amination involves the reaction of tert-butylamine with acetaldehyde in the presence of a reducing agent.[1][2][3][4] The Ritter reaction utilizes isobutylene and a nitrile in the presence of a strong acid.[2] Another multi-step method involves the synthesis of tert-butylurea as an intermediate, which is then hydrolyzed to tert-butylamine.[5][6][7]
Q2: What are the critical parameters to control during the reductive amination synthesis of this compound?
A2: To achieve high yields, it is crucial to control the reaction temperature, pressure, stoichiometry of reactants, and the choice of catalyst and reducing agent. The reaction is typically carried out in the liquid phase.[1] Maintaining the temperature within the optimal range of 50 to 150°C and a total pressure of 2 to 120 bar is recommended to enhance yield and selectivity.[1]
Q3: My this compound product appears to be decomposing during purification. What could be the cause?
A3: this compound, like many amines, can be susceptible to degradation, especially during purification steps like distillation at high temperatures. If using column chromatography, the acidic nature of standard silica gel can lead to the hydrolysis of any intermediate imines that may be present, or other degradation pathways.[8] It is advisable to use a neutralized stationary phase, such as alumina or silica gel treated with a tertiary amine like triethylamine.[8] When removing solvents, use reduced pressure at a low temperature.[8]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Question: I am experiencing significantly lower than expected yields in the reductive amination of acetaldehyde with tert-butylamine. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this reaction can stem from several factors, from reaction conditions to the purity of your starting materials. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in reductive amination.
Potential Causes and Solutions:
-
Purity of Reactants: Ensure that the tert-butylamine and acetaldehyde are of high purity and free from water.[8] Water can inhibit the reaction and lead to undesirable side products.
-
Inefficient Water Removal: The formation of the intermediate imine from tert-butylamine and acetaldehyde produces water. This reaction is reversible, and if water is not removed, the equilibrium will favor the starting materials, resulting in low yields.[8]
-
Solution: Employ a Dean-Stark apparatus for azeotropic water removal, or add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[8]
-
-
Catalyst Deactivation: The hydrogenation catalyst (e.g., Raney nickel, palladium) may be inactive.
-
Solution: Use fresh, high-activity catalyst for the reaction.
-
-
Suboptimal Reaction Conditions: The temperature and pressure may not be optimal for the reaction.
-
Solution: Systematically vary the temperature and pressure within the recommended ranges (50-150°C and 2-120 bar) to find the optimal conditions for your specific setup.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound.
-
Solution: Analyze the crude reaction mixture using techniques like GC-MS to identify any major byproducts. Common side products can include the corresponding tertiary amine.[1] Adjusting the stoichiometry of the reactants, particularly avoiding a large excess of the amine, can help minimize the formation of these byproducts.[9]
-
Issue 2: Formation of Diisobutylene in tert-Butylamine Synthesis via the Urea Method
Question: I am attempting to synthesize tert-butylamine from tert-butyl alcohol and urea and am observing a significant amount of diisobutylene as a byproduct. How can I prevent this?
Answer: The formation of diisobutylene is a common side reaction in this synthesis, particularly when the reaction temperature is not properly controlled.[6]
Logical Relationship Diagram
Caption: Influence of temperature on diisobutylene formation.
Solution:
Maintain the reaction temperature strictly between 20°C and 25°C during the addition of tert-butyl alcohol to the urea and sulfuric acid mixture.[5] Temperatures above this range promote the formation of diisobutylene, while temperatures below 15°C can cause the urea to dissolve too slowly.[5] Using an ice bath to cool the reaction vessel is an effective way to control the temperature.
Experimental Protocols
Protocol 1: Reductive Amination of Acetaldehyde with tert-Butylamine
This protocol is a general guideline based on typical reductive amination procedures.[1][3][4]
-
Setup: In a pressure vessel equipped with a stirrer, charge tert-butylamine and the hydrogenation catalyst (e.g., Raney nickel or a palladium-based catalyst). If using a solvent, an inert solvent such as tetrahydrofuran or N-methylpyrrolidone can be added.[1]
-
Reaction Initiation: Pressurize the vessel with hydrogen.
-
Aldehyde Addition: Continuously add acetaldehyde to the reaction mixture. The molar ratio of tert-butylamine to acetaldehyde should be approximately 1:1 to 1:1.3.[1]
-
Temperature and Pressure Control: Maintain the reaction temperature between 50°C and 150°C and the total pressure between 2 and 120 bar during the addition of the aldehyde.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or GC to observe the consumption of the starting materials.
-
Work-up: After the reaction is complete, cool the vessel and filter off the catalyst. The resulting mixture contains this compound and water of reaction.
-
Purification: The this compound can be purified by fractional distillation. Due to the formation of an azeotrope with water, a dewatering step may be necessary before final distillation.[1]
Data Summary
Table 1: Reductive Amination Reaction Parameters and Reported Yields
| Aldehyde | Amine | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| n-Butyraldehyde | i-Butylamine | Raney Nickel | 100 | 100 | 86 | [1] |
| Propionaldehyde | Ethylamine | Not Specified | Not Specified | ~80 | 92 (GC Yield) | [1] |
| Benzaldehyde | tert-Butylamine | Not Specified | 120 | Not Specified | 83 (Area %) | [1] |
Table 2: Synthesis of tert-Butylamine via the Urea Method - Conditions and Yields
| Step | Reactants | Key Conditions | Yield (%) | Reference |
| 1. tert-Butylurea Formation | Urea, tert-Butyl Alcohol, H₂SO₄ | 20-25°C, 16h stirring | 31-33 | [6] |
| 2. Hydrolysis | tert-Butylurea, NaOH, Ethylene Glycol | Gentle reflux, 4 hours | Not specified | [6] |
| 3. Distillation | Crude Amine | Collection at 44-46°C | 71-78 (from tert-butylurea) | [5] |
| Alternative Step 1 | Urea, MTBE, H₂SO₄ | 20-25°C, >16h standing | >90 | [7] |
| Alternative Step 2 | tert-Butylurea, 40% NaOH(aq) | Reflux 3 hours, then distill | >98 | [7] |
References
- 1. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 2. What are the reaction intermediates in the synthesis of Tert - Butylamine? - Blog [zbwhr.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification & Compound Removal
Topic: Removal of N-tert-Butylethylamine from a Reaction Mixture
Welcome to the technical support center. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the effective removal of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound?
A1: The most common and effective methods for removing this compound, a secondary amine, are acidic aqueous extraction (acid wash), the use of scavenger resins, and distillation. The choice of method depends on the properties of your desired compound, the scale of the reaction, and the required level of purity.
Q2: When should I choose an acidic wash?
A2: An acidic wash is ideal when your desired product is stable to acid and is not water-soluble. This method is fast, inexpensive, and effective for removing basic impurities like this compound by converting the amine into its water-soluble salt.[1][2]
Q3: My product is acid-sensitive. What are my options?
A3: If your product is sensitive to acid, you should avoid acidic washes. Your best alternatives are:
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Scavenger Resins: These are polymers with functional groups that react selectively with amines.[3][4] The product-resin adduct is a solid and can be easily removed by filtration. This method is highly selective and avoids harsh pH changes.
-
Distillation: This is a good option if your product has a significantly different boiling point from this compound (boiling point ~89 °C) and is thermally stable.[5]
-
Chromatography: Column chromatography using silica gel (with a basic mobile phase additive) or basic alumina can be effective.
Q4: Can I remove this compound by evaporation?
A4: Due to its relatively low boiling point (~89 °C), you may be able to remove the bulk of it by rotary evaporation, especially if your desired compound is non-volatile.[5] However, to remove trace amounts, co-evaporation with a higher boiling point solvent like toluene may be necessary. For complete removal, this is often insufficient and should be followed by another purification technique.
Q5: What is a scavenger resin and how does it work?
A5: A scavenger resin is a solid-phase reagent designed to react with and bind specific types of molecules.[4] For amine removal, resins with electrophilic functional groups (like isocyanate or aldehyde) are used.[3] When added to the reaction mixture, the resin covalently binds to the this compound. Since the resin is a solid, it can be easily filtered off, leaving your purified product in the solution.[4]
Troubleshooting Guides
Problem 1: Incomplete Removal After Acidic Wash
Symptoms:
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NMR or LC-MS analysis of the organic layer still shows the presence of this compound.
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The pH of the aqueous layer after extraction is neutral or basic.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Acid | The amount of acid used was not enough to protonate all of the amine. Use a pH meter or pH paper to ensure the aqueous phase is acidic (pH < 4) after the wash.[1][2] Add more dilute acid if necessary. |
| Poor Partitioning | The amine salt is not fully migrating to the aqueous layer. Increase the volume of the aqueous wash or perform multiple, smaller volume washes instead of a single large one. |
| Emulsion Formation | A stable emulsion has formed, trapping the amine in the organic layer. Try adding brine (saturated NaCl solution) to break the emulsion. In stubborn cases, filtering the mixture through a pad of Celite® can help. |
Problem 2: Product Loss During Acidic Wash
Symptoms:
-
Low yield of the desired product after purification.
-
Product is detected in the acidic aqueous layer.
Possible Causes & Solutions:
| Cause | Solution |
| Product is Basic | Your product may have basic functional groups that are also protonated and extracted into the aqueous layer. Check the pKa of your product. If it is basic, you cannot use an acidic wash. Use a scavenger resin or chromatography instead. |
| Product is Water-Soluble | The product itself may have some solubility in the aqueous phase. To minimize this, use a more nonpolar organic solvent for the extraction (e.g., switch from ethyl acetate to dichloromethane) and saturate the aqueous phase with salt (brine wash) to decrease the solubility of organic compounds. |
| Product Degradation | The product is not stable under acidic conditions. Immediately switch to a non-acidic removal method like scavenger resins or distillation. |
Data & Physical Properties
This table summarizes key physical properties of this compound relevant to its removal.
| Property | Value | Significance for Removal |
| CAS Number | 4432-77-3 | For substance identification. |
| Molecular Weight | 101.19 g/mol | Basic molecular information.[6] |
| Boiling Point | 89 - 100 °C | Relatively low; allows for removal by distillation from less volatile products.[5][6] |
| Density | 0.73 g/cm³ | Less dense than water; will be in the upper layer in an aqueous extraction with a denser organic solvent (e.g., DCM).[5] |
| pKa (Predicted) | 10.76 ± 0.28 | As a base, it will be readily protonated by acids like HCl (pKa << 0), making acidic extraction highly effective.[5] |
| Solubility | Soluble in water.[6] | Its salt form (e.g., hydrochloride) will be highly soluble in water, facilitating extraction. |
Experimental Protocols
Protocol 1: Removal by Acidic Extraction
Objective: To remove this compound from an organic reaction mixture using a dilute acid wash.
Materials:
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Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely. The protonated amine salt is now in the aqueous (water) layer.
-
Drain and collect the lower layer. Note: Identify the aqueous layer; it is not always the bottom layer.
-
To ensure complete removal, repeat the wash (steps 2-5) with fresh 1M HCl. Check the pH of the aqueous layer to confirm it is acidic.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
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Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your product, free of the amine.
Protocol 2: Removal Using a Scavenger Resin
Objective: To selectively remove this compound using a solid-supported scavenger resin.
Materials:
-
Reaction mixture in an appropriate solvent (e.g., DCM, THF).
-
Amine scavenger resin (e.g., a polystyrene resin with isocyanate functionality).
-
Reaction flask with a stirrer.
-
Filtration apparatus (e.g., Büchner funnel or a simple filter funnel with filter paper).
Procedure:
-
At the end of the reaction, add the scavenger resin to the reaction mixture. A typical loading is 2-3 molar equivalents relative to the initial amount of the amine.
-
Stir the mixture at room temperature. The required time can vary from 1 to 24 hours depending on the resin and the amine concentration. Monitor the removal of the amine by a suitable technique (e.g., TLC, LC-MS).
-
Once the amine is consumed, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings. This solution contains your purified product.
-
Remove the solvent by rotary evaporation to yield the final product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Visualization of the liquid-liquid extraction process.
Caption: Troubleshooting workflow for a failed acidic wash.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. This compound CAS#: 4432-77-3 [m.chemicalbook.com]
- 6. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [nj-finechem.com]
N-tert-Butylethylamine quenching and workup procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylethylamine.
Frequently Asked Questions (FAQs)
Q1: How can I remove residual this compound from my organic reaction mixture?
A1: Unreacted this compound, being a basic amine, can typically be removed from an organic layer through an aqueous workup. The most common method is to wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid.[1][2][3] The amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. This method is suitable for products that are stable in acidic conditions.
Q2: My product is acid-sensitive. What is an alternative method for removing this compound?
A2: If your product is not stable in acid, an alternative method is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[1][2][3] The copper ions will form a complex with the amine, which is then extracted into the aqueous layer. You will observe the aqueous layer turning a purple color, indicating the formation of the copper-amine complex.[1][2] Continue the washes until no further color change is observed in the fresh copper sulfate solution.
Q3: I've performed the acidic wash, but I'm not sure if all the this compound has been removed. How can I check?
A3: After washing the organic layer with an acidic solution, you can test the pH of the aqueous layer. If the aqueous layer is acidic, it indicates that the base (this compound) has been neutralized and likely removed from the organic layer. You can use pH paper to quickly test a small sample of the aqueous layer.
Q4: During the aqueous workup, an emulsion has formed between the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation can be a common issue. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Gently swirl the separatory funnel instead of vigorously shaking it.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, you can filter the mixture through a pad of Celite.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Product loss during aqueous workup | The product may have some solubility in the aqueous layer, especially if it is polar. | - Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Incomplete removal of this compound | Insufficient amount or concentration of the acidic or copper sulfate wash solution was used. | - Increase the volume or concentration of the wash solution. - Perform additional washes and monitor the pH of the aqueous layer (for acid washes) or the color change (for copper sulfate washes). |
| Reaction mixture turns cloudy during acidification | The protonated amine salt may have limited solubility in the aqueous or organic phase at certain pH values. | This can actually be a sign that the amine is being protonated. The resulting salt should be more soluble in the aqueous layer and can be removed by separating the layers. |
| Difficulty removing this compound from polar, water-soluble solvents (e.g., THF, Acetonitrile) | The solvent itself is miscible with the aqueous wash solution, making extraction inefficient. | - If possible, remove the polar solvent via rotary evaporation before the aqueous workup. - If the product is nonpolar, you can dilute the mixture with a large volume of a nonpolar organic solvent (like hexanes) and then wash with water. The polar solvent will partition into the aqueous layer. |
Quantitative Data
Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | tert-Butylamine |
| Molecular Formula | C6H15N[4][5] | C4H11N[6] |
| Molecular Weight | 101.19 g/mol [4][5] | 73.14 g/mol [7] |
| Boiling Point | 89 °C[8] | 46 °C[9] |
| Density | 0.73 g/cm³[8] | 0.696 g/mL at 25 °C[9] |
| pKa of Conjugate Acid | 10.76 ± 0.28 (Predicted)[8] | 10.68[10] |
| Solubility in Water | Soluble | Miscible (1000 g/L at 25 °C)[9] |
| Solubility in Organic Solvents | Soluble in common organic solvents. | Soluble in alcohol, chloroform, and other organic solvents.[9] |
Experimental Protocols
Protocol 1: Acidic Wash for this compound Removal
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, it can be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Acidic Wash: Add a volume of 1M HCl solution to the separatory funnel, approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Shake the funnel for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The organic layer will typically be the top layer unless a dense chlorinated solvent is used.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with 1M HCl two more times.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Copper Sulfate Wash for this compound Removal (Acid-Sensitive Products)
-
Reaction Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Copper Sulfate Wash: Add a volume of 10% aqueous CuSO4 solution to the separatory funnel.
-
Extraction and Observation: Stopper and shake the funnel. Observe the aqueous layer for a purple color change, which indicates the formation of the copper-amine complex.
-
Layer Separation and Removal: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Continue washing with fresh portions of 10% aqueous CuSO4 solution until no further purple color is observed in the aqueous layer.[1][2]
-
Water and Brine Wash: Wash the organic layer with water to remove any residual copper sulfate, followed by a wash with brine.
-
Drying and Concentration: Follow step 10 from Protocol 1.
Visualizations
Caption: Experimental workflow for quenching and workup.
Caption: Troubleshooting logic for common workup issues.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound CAS#: 4432-77-3 [m.chemicalbook.com]
- 9. 叔丁胺 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pKa of tert-Butylamine [vcalc.com]
minimizing dimer formation in N-tert-Butylethylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing dimer formation and other side reactions during the synthesis of N-tert-Butylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
-
Reductive Amination: This is a widely used and generally preferred method for controlled mono-alkylation.[1] It involves the reaction of tert-butylamine with acetaldehyde to form an intermediate imine, which is then reduced to the desired secondary amine.[1][2]
-
Direct Alkylation: This method involves the reaction of tert-butylamine with an ethyl halide (e.g., ethyl bromide). However, this approach is often difficult to control and can lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as byproducts.[2][3][4]
Q2: What is "dimer formation" in the context of this compound synthesis?
A2: In this context, "dimer formation" can refer to undesired side products resulting from over-alkylation or side reactions. The primary "dimer" or dialkylation product of concern is the tertiary amine, N,N-diethyl-tert-butylamine. Another potential, though less likely, side product could be di-tert-butylamine, formed under specific conditions. The formation of these byproducts complicates purification and reduces the yield of the target this compound.
Q3: Why is reductive amination often preferred over direct alkylation for this synthesis?
A3: Reductive amination offers better control over the reaction, primarily minimizing the issue of over-alkylation that plagues direct alkylation methods.[1][2] The product of the initial alkylation in direct alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions that form tertiary and quaternary ammonium salts.[1] Reductive amination, particularly when performed in a stepwise manner or with a selective reducing agent, allows for the targeted formation of the secondary amine.[5]
Q4: Can the Gabriel synthesis be used to produce this compound?
A4: The Gabriel synthesis is a robust method for preparing primary amines without over-alkylation.[6][7][8][9] However, it is not suitable for the direct synthesis of secondary amines like this compound. Additionally, the Gabriel synthesis generally fails with secondary alkyl halides due to steric hindrance, and the bulky tert-butyl group presents similar challenges.[6]
Troubleshooting Guide: Minimizing Dimer (Dialkylation) Formation
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
| Problem | Potential Cause | Recommended Solution |
| High levels of N,N-diethyl-tert-butylamine detected | The reducing agent is too reactive, reducing the aldehyde to ethanol, which can then participate in side reactions, or the reaction conditions favor over-alkylation. | 1. Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective agent for reductive amination that is often preferred as it does not readily reduce aldehydes or ketones.[5][10] Sodium cyanoborohydride (NaBH₃CN) is also a good option, as it is more effective at reducing imines than aldehydes, especially at a controlled pH.[2][10] 2. Stepwise procedure: First, form the imine by reacting tert-butylamine and acetaldehyde, and then add the reducing agent. This can significantly reduce the chance of side reactions.[5] 3. Control stoichiometry: Use a molar excess of tert-butylamine relative to acetaldehyde to favor the formation of the mono-alkylated product.[3] |
| Low Yield of this compound | Incomplete imine formation before reduction. | 1. Catalyze imine formation: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the imine intermediate.[11] 2. Allow sufficient reaction time: Ensure the amine and aldehyde have enough time to react and form the imine before introducing the reducing agent, especially when not using a selective one like NaBH(OAc)₃.[12] |
| Formation of benzyl alcohol or other aldehyde reduction byproducts | The reducing agent is not selective for the imine. | Switch to a more selective reducing agent like sodium triacetoxyborohydride.[5][10] This reagent is less likely to reduce the starting aldehyde. |
| Difficult purification | Presence of multiple amine products (primary, secondary, tertiary). | Optimize the reaction conditions to favor mono-alkylation as described above. Employing column chromatography for purification can help separate the desired secondary amine from other amine byproducts. |
Experimental Protocols
Protocol 1: Stepwise Reductive Amination using Sodium Borohydride
This protocol minimizes dialkylation by separating the imine formation and reduction steps.[5]
-
Imine Formation:
-
In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1.0 equivalent) to the solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete imine formation.
-
-
Reduction:
-
Cool the reaction mixture again in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 equivalents) in methanol.
-
Slowly add the NaBH₄ solution to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol uses a mild and selective reducing agent to favor mono-alkylation.[5][10]
-
Reaction Setup:
-
To a stirred solution of tert-butylamine (1.2 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetaldehyde (1.0 equivalent).[5]
-
Add a catalytic amount of acetic acid (optional, can accelerate ketone reactions).[5]
-
Stir the mixture for 20-30 minutes at room temperature.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over sodium sulfate, and concentrate it.
-
Purify the product as needed.
-
Visualizing the Process
Troubleshooting Logic for Dimer Formation
Caption: Troubleshooting flowchart for minimizing dimer formation.
Experimental Workflow: Reductive Amination
Caption: General workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing Reaction Selectivity with N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential use of N-tert-Butylethylamine as a tool to improve the selectivity of chemical reactions. While its application in this specific context is an emerging area of research, this guide offers insights into its possible mechanisms of action, troubleshooting common experimental challenges, and detailed protocols to explore its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a secondary amine with the chemical formula C₆H₁₅N. Its structure features a sterically demanding tert-butyl group and a smaller ethyl group attached to the nitrogen atom. This structural arrangement imparts a unique combination of steric bulk and moderate basicity, making it an interesting candidate for influencing the selectivity of organic reactions.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
| Boiling Point | 89 °C |
| Density | 0.73 g/cm³ |
| CAS Number | 4432-77-3 |
Q2: How might this compound improve reaction selectivity?
The potential for this compound to enhance reaction selectivity stems from two primary characteristics:
-
Steric Hindrance: The bulky tert-butyl group can create a sterically congested environment around the nitrogen atom. In a reaction, this can favor the approach of reagents to less hindered sites on a substrate, thereby improving regioselectivity. In stereoselective reactions, it can influence the formation of one stereoisomer over another by creating a chiral pocket or by sterically directing the approach of a reactant to a prochiral center.
-
Basicity: As a secondary amine, this compound can act as a base. Its moderate basicity can be advantageous in reactions where a milder base is required to prevent side reactions or decomposition of sensitive functional groups.
Q3: In what types of reactions could this compound potentially improve selectivity?
Based on its structure, this compound could be explored for improving selectivity in reactions such as:
-
Regioselective alkylations and acylations: By selectively deprotonating one of several acidic protons based on steric accessibility.
-
Diastereoselective additions to carbonyls: Where the amine could act as a chiral auxiliary or a catalyst, influencing the facial selectivity of nucleophilic attack.
-
Enantioselective catalysis: As a ligand for a metal catalyst, the steric bulk could create a chiral environment around the metal center.
Troubleshooting Guides
This section addresses potential issues you might encounter when exploring the use of this compound to improve reaction selectivity.
Issue 1: Low or No Improvement in Selectivity
-
Possible Cause: The steric bulk of this compound may not be sufficient to differentiate between the competing reaction pathways.
-
Troubleshooting Steps:
-
Vary the Stoichiometry: Adjust the amount of this compound used. In some cases, a stoichiometric amount may be required, while in others, a catalytic amount might be sufficient.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state energies. Test a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane).
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Issue 2: Low Reaction Conversion or Yield
-
Possible Cause: The steric hindrance of this compound might be impeding the overall reaction rate.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction over a longer period to see if the conversion improves.
-
Elevate Temperature: While this may negatively impact selectivity, a moderate increase in temperature can improve the reaction rate. A balance between yield and selectivity may need to be found.
-
Use of an Additive: Consider the addition of a co-catalyst or an additive that can facilitate the reaction without compromising selectivity.
-
Issue 3: Formation of Unexpected Side Products
-
Possible Cause: this compound may be participating in unintended side reactions.
-
Troubleshooting Steps:
-
Purity of Amine: Ensure the this compound is of high purity, as impurities could be catalyzing side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other reactions with atmospheric components.
-
Mechanistic Investigation: Use techniques like in-situ IR or NMR spectroscopy to identify reaction intermediates and better understand the reaction pathway.
-
Experimental Protocols
The following are detailed, hypothetical protocols for exploring the use of this compound in improving reaction selectivity. These should be considered as starting points for your own investigations.
Protocol 1: Investigating Regioselective Alkylation of a Diol
This protocol explores the potential of this compound to act as a sterically hindered base to favor the mono-alkylation of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
1-phenyl-1,2-ethanediol
-
Benzyl bromide
-
This compound
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add 1-phenyl-1,2-ethanediol (1.0 mmol).
-
Dissolve the diol in anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes, add benzyl bromide (1.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of mono-alkylated to di-alkylated products and the regioselectivity.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation:
The results of this experiment can be summarized in a table to compare the selectivity with and without this compound, and against other common bases.
| Base | Primary Alkylation (%) | Secondary Alkylation (%) | Di-alkylation (%) |
| This compound | (Experimental Result) | (Experimental Result) | (Experimental Result) |
| Triethylamine | (Experimental Result) | (Experimental Result) | (Experimental Result) |
| No Base | (Experimental Result) | (Experimental Result) | (Experimental Result) |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in improving reaction selectivity.
Caption: Steric hindrance of this compound favoring deprotonation of a less hindered proton.
Validation & Comparative
A Comparative Guide for Researchers: N-tert-Butylethylamine vs. Triethylamine as Bases in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical decision that can significantly impact the outcome of an organic reaction. This guide provides an objective comparison of N-tert-Butylethylamine and Triethylamine, two common amine bases, focusing on their physical properties, steric and electronic effects, and their applications in key organic transformations. While direct comparative experimental data is scarce, this guide synthesizes available information to highlight the nuanced differences and guide the rational selection of a suitable base for specific synthetic challenges.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each base is essential for predicting their behavior in a reaction. Both this compound and Triethylamine are tertiary and secondary amines, respectively, with comparable basicities as indicated by their pKa values.
| Property | This compound | Triethylamine |
| Structure | Et-NH-(t-Bu) | Et₃N |
| Type | Secondary Amine | Tertiary Amine |
| Molecular Weight | 101.19 g/mol [1][2] | 101.19 g/mol [3] |
| Boiling Point | 87-89 °C | 88.6-89.8 °C[3] |
| Density | 0.726 g/cm³ | 0.7255 g/mL[3] |
| pKa of Conjugate Acid | ~10.76 (Predicted) | 10.75[3] |
The Decisive Factor: Steric Hindrance and its Implications
While the electronic effects influencing the basicity of this compound and Triethylamine are similar, the most significant difference lies in their steric profiles. The bulky tert-butyl group in this compound creates considerably more steric hindrance around the nitrogen atom compared to the three ethyl groups of Triethylamine. This steric bulk has profound implications for their reactivity, particularly their nucleophilicity.
A base's role in a reaction can be multifaceted, acting as a proton scavenger or as a nucleophile. The steric hindrance of a base determines its propensity to favor one role over the other.
Caption: Steric hindrance comparison.
This compound , with its significant steric bulk, is expected to function primarily as a non-nucleophilic base . Its hindered nature makes it less likely to participate in unwanted side reactions where the base acts as a nucleophile, for instance, by attacking an electrophilic carbon center. This characteristic can be advantageous in reactions where selectivity is paramount.
Triethylamine , while also a hindered base, is comparatively less bulky. This moderate steric profile allows it to act as a nucleophile in certain contexts, which can sometimes lead to the formation of byproducts. However, its established track record and ready availability have made it a workhorse base in a vast array of organic transformations.[3]
Performance in Key Organic Reactions: A Comparative Overview
Direct, head-to-head experimental comparisons of this compound and Triethylamine in the literature are notably absent. However, by examining the well-documented applications of Triethylamine and considering the steric properties of this compound, we can infer their respective strengths and weaknesses in common organic reactions.
Dehydrohalogenation Reactions
In elimination reactions, the choice of base can influence the regioselectivity of the resulting alkene (Zaitsev vs. Hofmann product). Bulky, non-nucleophilic bases are known to favor the formation of the less substituted (Hofmann) alkene by abstracting a sterically more accessible proton.
Triethylamine is also utilized in dehydrohalogenation reactions.[3] Due to its moderate steric bulk, it can lead to mixtures of Zaitsev and Hofmann products, with the specific outcome often depending on the substrate and reaction conditions.
Caption: Regioselectivity in dehydrohalogenation.
Acylation and Silylation Reactions
Acylation and silylation are common protection strategies for alcohols and amines. These reactions typically employ a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Triethylamine is a widely used base for these transformations.[3] Its role is primarily to act as a proton scavenger, driving the reaction to completion. However, its nucleophilic character can sometimes lead to the formation of undesired N-acylated or N-silylated byproducts, especially with highly reactive acylating or silylating agents.
This compound , owing to its pronounced non-nucleophilic nature, would be an excellent choice to minimize such side reactions. For substrates that are sensitive or prone to nucleophilic attack by the base, this compound could offer superior yields and cleaner reaction profiles. Although specific comparative data is lacking, the principles of steric hindrance strongly suggest its utility in these contexts, particularly with sterically hindered alcohols or amines where the desired reaction is slow, allowing more time for potential side reactions with a more nucleophilic base.
Experimental Protocols
While no direct comparative studies are available, the following general protocols for reactions using Triethylamine can be adapted for this compound, keeping in mind the potential for different reaction kinetics due to steric differences.
General Protocol for Acylation of an Alcohol using Triethylamine:
-
Dissolve the alcohol (1.0 equiv) and Triethylamine (1.2-1.5 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Work-up typically involves washing with aqueous acid (to remove excess amine), aqueous base (to remove acidic byproducts), and brine, followed by drying and purification.
General Protocol for Silylation of an Alcohol using Triethylamine:
-
Dissolve the alcohol (1.0 equiv), Triethylamine (1.5 equiv), and a catalytic amount of a nucleophilic catalyst (e.g., DMAP, if necessary) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane).
-
Add the silylating agent (e.g., silyl chloride, 1.2 equiv) at room temperature.
-
Stir the reaction until completion.
-
Work-up usually involves quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification.
When substituting Triethylamine with this compound, it is advisable to monitor the reaction progress closely, as reaction times may vary.
Conclusion and Recommendations
The choice between this compound and Triethylamine as a base in organic synthesis should be guided by a careful consideration of the specific reaction and substrate.
-
Triethylamine remains a versatile and cost-effective choice for a wide range of applications where its moderate nucleophilicity is not a concern. Its extensive documentation in the literature provides a solid foundation for its use.
-
This compound , with its pronounced steric hindrance and consequently low nucleophilicity, presents a valuable alternative for reactions where unwanted nucleophilic side reactions are a significant issue. It is particularly recommended for:
-
Promoting selective Hofmann elimination in dehydrohalogenation reactions.
-
Acylation and silylation of sensitive or sterically hindered substrates where byproduct formation with a more nucleophilic base is problematic.
-
While the lack of direct comparative experimental data necessitates a degree of inference based on chemical principles, the distinct steric profiles of these two bases provide a clear rationale for their selective application. For researchers and professionals in drug development, where high purity and yield are paramount, the exploration of this compound as a non-nucleophilic alternative to Triethylamine warrants strong consideration in challenging synthetic sequences.
Caption: Logic for base selection.
References
A Comparative Analysis of N-tert-Butylethylamine and Other Bulky Amines in Organic Synthesis
In the realm of organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals, the choice of a suitable base is paramount. Sterically hindered, or "bulky," amines are a class of organic bases that play a crucial role as non-nucleophilic proton scavengers. Their steric bulk around the nitrogen atom diminishes their nucleophilicity while preserving their basicity, making them indispensable reagents for promoting reactions where nucleophilic side reactions are undesirable. This guide provides a comparative analysis of N-tert-Butylethylamine against other commonly employed bulky amines: tert-Butylamine, Diisopropylethylamine (DIPEA), and 2,2,6,6-Tetramethylpiperidine (TMP).
Physicochemical Properties
The fundamental physicochemical properties of these amines dictate their behavior in a reaction medium. Key parameters such as boiling point, melting point, density, and basicity (pKa) are summarized in the table below.
| Property | This compound | tert-Butylamine | Diisopropylethylamine (DIPEA) | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Molecular Formula | C₆H₁₅N | C₄H₁₁N | C₈H₁₉N | C₉H₁₉N |
| Molecular Weight ( g/mol ) | 101.19 | 73.14 | 129.24 | 141.25 |
| Boiling Point (°C) | 89 | 46 | 126.6 | 152 |
| Melting Point (°C) | -87.87 (estimate) | -67 | -50 to -46 | -59 |
| Density (g/mL at 25°C) | 0.73 (approx.) | 0.696 | 0.742 | 0.837 |
| pKa of Conjugate Acid | 10.76 (Predicted)[1] | 10.68[2][3] | 8.5 (in DMSO) | 11.07[4][5] |
Note on pKa Values: The pKa of the conjugate acid is a measure of the amine's basicity; a higher pKa indicates a stronger base. It is important to note that the pKa value for Diisopropylethylamine is reported in dimethyl sulfoxide (DMSO), which can influence the absolute value compared to those measured in water. However, the relative trend generally holds.
Steric Hindrance and Nucleophilicity
The defining characteristic of these amines is their steric bulk, which significantly impedes their ability to act as nucleophiles. This property is crucial in many synthetic applications where the amine's role is solely to act as a base.
-
tert-Butylamine: As a primary amine, the nitrogen is relatively accessible compared to the others, but the bulky tert-butyl group does impart significant steric hindrance.
-
This compound: Being a secondary amine with a tert-butyl and an ethyl group, it offers a moderate level of steric hindrance.
-
Diisopropylethylamine (DIPEA): This tertiary amine, with two isopropyl groups and one ethyl group, is highly hindered.
-
2,2,6,6-Tetramethylpiperidine (TMP): The cyclic structure with four methyl groups flanking the nitrogen atom makes it an exceptionally hindered base.
This steric hindrance directly translates to low nucleophilicity. In reactions where both substitution (requiring a nucleophile) and elimination (requiring a base) are possible, these amines strongly favor the elimination pathway.
Performance in Elimination Reactions: A Case Study
A classic application for bulky amines is in E2 elimination reactions, such as the dehydrohalogenation of alkyl halides. In these reactions, the regioselectivity is highly influenced by the steric bulk of the base. Non-bulky bases typically favor the formation of the more substituted (Zaitsev) alkene, which is thermodynamically more stable. In contrast, bulky bases, due to steric hindrance, preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted (Hofmann) alkene.
Experimental Protocol: Dehydrohalogenation of 2-Bromobutane
This protocol describes a general procedure for the dehydrohalogenation of 2-bromobutane, which can be adapted to compare the efficacy of different bulky amines.
Objective: To compare the product distribution (1-butene vs. 2-butene) in the dehydrohalogenation of 2-bromobutane using this compound, tert-Butylamine, DIPEA, and TMP.
Materials:
-
2-Bromobutane
-
This compound
-
tert-Butylamine
-
Diisopropylethylamine (DIPEA)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas collection apparatus or GC-MS for product analysis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen bulky amine (1.5 equivalents) and the anhydrous solvent.
-
Begin stirring the solution and bring it to the desired reaction temperature (this may vary depending on the base and solvent, typically reflux).
-
Slowly add 2-bromobutane (1 equivalent) to the flask via a dropping funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the ratio of 1-butene to 2-butene.
Expected Outcomes:
All four bulky amines are expected to favor the formation of the Hofmann product, 1-butene. The degree of this selectivity will likely correlate with the steric bulk of the amine. Therefore, it is anticipated that TMP will show the highest selectivity for 1-butene, followed by DIPEA, with this compound and tert-Butylamine showing comparatively lower, yet still significant, selectivity for the Hofmann product over the Zaitsev product (2-butene).
Visualizing Reaction Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Regioselectivity in E2 elimination using a bulky amine.
Caption: Key factors for selecting a bulky amine as a base.
Conclusion
This compound and its counterparts, tert-Butylamine, DIPEA, and TMP, are valuable tools in the synthetic chemist's arsenal. Their utility stems from a shared characteristic: high steric hindrance leading to low nucleophilicity. This allows them to function effectively as bases in a wide range of reactions where competing nucleophilic substitution must be avoided.
The choice among these amines often depends on the specific requirements of the reaction, including the required basicity, the tolerance for any residual nucleophilicity, and practical considerations such as boiling point and cost. For reactions demanding the highest degree of steric hindrance to achieve specific regioselectivity, TMP is often the preferred choice. DIPEA is a widely used, versatile, and highly hindered tertiary amine. This compound and tert-Butylamine offer a balance of basicity and steric bulk, making them suitable for a variety of applications. Ultimately, the selection of the optimal bulky amine requires a careful consideration of the substrate, the desired outcome, and the reaction conditions.
References
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
analytical methods for the quantification of N-tert-Butylethylamine
A Comparative Guide to Analytical Methods for the Quantification of N-tert-Butylethylamine
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound, a variety of analytical techniques are available. The selection of an appropriate method is contingent upon factors such as the sample matrix, the required sensitivity, and the instrumentation at hand. This guide provides a comparative overview of common analytical methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC), supported by available experimental data.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods applicable to the determination of this compound and related short-chain amines. Data for the closely related compound, tert-butylamine, is included to provide a comparative baseline where direct data for this compound is not available.
| Analytical Method | Detector | Column | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r/R²) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| Headspace GC | FID | DB-624 | Not Reported | 20.86 µg/mL | > 0.98 | 2.63% (System) | Not Reported | [1][2] |
| Ion Chromatography | Conductivity | Dionex CS-14 | 0.01% | 0.02% | 0.9993 | Not Reported | Not Reported | [3][4] |
| HPLC with Derivatization | UV | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| GC-MS | MS | 5% phenyl-methylpolysiloxane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Note: The performance data, particularly for GC and IC, are primarily based on the analysis of tert-butylamine, a structurally similar primary amine. These values provide a reasonable estimate of the performance expected for this compound, though empirical validation is essential. The use of an appropriate internal standard is recommended to enhance precision and accuracy.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of short-chain amines like this compound.
Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is particularly suitable for the analysis of volatile amines in solid or liquid samples, minimizing sample preparation.[3]
-
Apparatus : Gas chromatograph equipped with a flame-ionization detector (FID) and a headspace autosampler.[1]
-
Column : DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness) or Agilent CP-Volamine.[1][2][5]
-
Chromatographic Conditions :
-
Headspace Conditions :
-
Sample Preparation : Accurately weigh approximately 100 mg of the substance into a headspace vial and add 5 mL of a suitable solvent such as N,N-Dimethylacetamide (DMA).[1][3] For samples where the amine is present as a salt, alkalization with an organic base like tetramethylammonium hydroxide may be necessary.[2]
Ion Chromatography (IC) with Conductivity Detection
IC is a powerful technique for the separation and quantification of ionic species and can be a reliable and cost-effective method for the analysis of amines in pharmaceutical preparations.[3]
-
Apparatus : Ion chromatograph with a conductivity detector.[4]
-
Column : Dionex CS-14.[4]
-
Chromatographic Conditions :
-
Sample Preparation : Dissolve the sample in an appropriate solvent to a known concentration (e.g., 1 mg/mL).[4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile samples or when GC is not available, HPLC with pre-column derivatization can be employed.
-
Apparatus : HPLC with a UV detector.[5]
-
Derivatization Reagent : o-Phthalaldehyde (OPA) can be used to render the amine detectable by UV.[5]
-
Chromatographic Conditions :
-
Elution : Isocratic or gradient elution may be used depending on the complexity of the sample matrix.[5]
-
-
Sample Preparation : The sample is dissolved to a specific concentration (e.g., 20 mg/mL), and the derivatization reaction is performed before injection.[5]
Visualizations
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for the quantification of this compound.
Caption: Logic for selecting an appropriate analytical method.
General Experimental Workflow for GC Analysis
The diagram below outlines a typical experimental workflow for the quantification of this compound using Gas Chromatography.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N-tert-Butylethylamine: Traditional vs. Novel Catalytic Pathways
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-tert-butylethylamine, a valuable building block in the pharmaceutical and agrochemical industries, has traditionally been achieved through established methods such as reductive amination using stoichiometric borohydride reagents. However, recent advancements in catalysis have paved the way for more efficient, sustainable, and atom-economical synthetic routes. This guide provides an objective comparison between a conventional synthetic pathway and a novel catalytic approach for the preparation of this compound, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for two distinct synthetic pathways to this compound: the established reductive amination using sodium triacetoxyborohydride and a novel approach utilizing a manganese pincer complex catalyst via a "borrowing hydrogen" strategy.
| Parameter | Established Pathway: Reductive Amination | New Pathway: Mn-Pincer Catalyzed N-Alkylation |
| Reactants | tert-Butylamine, Acetaldehyde | tert-Butylamine, Ethanol |
| Reducing Agent/Catalyst | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | [Mn(CO)₂(PNP)]Br Complex |
| Typical Yield | ~85-95% | ~90-98% |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | 80-110°C |
| Reaction Time | 12-24 hours | 16-24 hours |
| Catalyst/Reagent Loading | Stoichiometric (1.5-2.0 equiv.) | Catalytic (1-3 mol%) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Toluene or Dioxane |
| Byproducts | Acetic acid, Borate salts | Water |
| Atom Economy | Moderate | High |
| Safety/Handling | NaBH(OAc)₃ is moisture-sensitive. | Requires inert atmosphere techniques. |
Experimental Protocols
Established Pathway: Reductive Amination using Sodium Triacetoxyborohydride
This method involves the direct reaction of tert-butylamine with acetaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.
Materials:
-
tert-Butylamine (1.0 eq.)
-
Acetaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add tert-butylamine and 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetaldehyde to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
New Synthetic Pathway: Manganese Pincer Complex-Catalyzed N-Alkylation with Ethanol
This novel pathway utilizes a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where a manganese pincer complex temporarily abstracts hydrogen from ethanol to form an aldehyde in situ, which then reacts with the amine. The abstracted hydrogen is then used to reduce the resulting imine.
Materials:
-
tert-Butylamine (1.0 eq.)
-
Ethanol (serves as both reactant and solvent)
-
Manganese Pincer Catalyst (e.g., [Mn(CO)₂(PNP)]Br) (1-3 mol%)
-
Potassium tert-butoxide (KOtBu) (5 mol%)
-
Toluene (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the manganese pincer catalyst and potassium tert-butoxide.
-
Add anhydrous toluene, followed by tert-butylamine and ethanol.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Maintain the reaction at this temperature for 16-24 hours, monitoring its progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by distillation or column chromatography to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and comparison of the established and new synthetic pathways for this compound.
Caption: Comparison of Established and New Synthetic Pathways.
Caption: Workflow of the Novel Catalytic Pathway.
A Computational and Physicochemical Comparison of N-tert-Butylethylamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of N-tert-Butylethylamine and its structural isomers. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these closely related aliphatic amines. This comparison is supported by experimental data and outlines standard computational and experimental methodologies for their characterization.
Introduction to this compound and Its Isomers
This compound and its isomers, all sharing the chemical formula C6H15N, exhibit a fascinating array of physicochemical properties dictated by their unique molecular architecture. As aliphatic amines, their utility in organic synthesis, as catalysts, and as precursors for pharmaceuticals and agrochemicals is widespread. The degree of branching and the substitution pattern on the nitrogen atom significantly influence key parameters such as boiling point, melting point, basicity (pKa), and solubility. Understanding these differences is crucial for selecting the appropriate isomer for a specific application, be it in reaction chemistry or as a scaffold in medicinal chemistry. This guide focuses on a comparative analysis of this compound against a selection of its primary, secondary, and tertiary amine isomers.
Comparative Physicochemical Data
The following table summarizes key experimentally determined physicochemical properties for this compound and a selection of its isomers. These isomers have been chosen to represent primary, secondary, and tertiary amines with varying degrees of steric hindrance around the nitrogen atom.
| Compound Name | IUPAC Name | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | pKa of Conjugate Acid | Water Solubility |
| This compound | N-ethyl-2-methylpropan-2-amine | Secondary | 101.19 | 106-108 | - | - | - | - |
| n-Hexylamine | Hexan-1-amine | Primary | 101.19 | 131-132[1] | -23[1] | 0.766[1] | 10.56[1] | 14 g/L (20 °C)[1] |
| Di-n-propylamine | N-propylpropan-1-amine | Secondary | 101.19 | 105-110[2] | -63[2] | 0.738[2] | 11.00[3] | 35 g/L[2] |
| Diisopropylamine | N-(propan-2-yl)propan-2-amine | Secondary | 101.19 | 84[4][5] | -61[4][5] | 0.722[4][5] | 11.05[4][6] | Soluble (110 g/L at 25°C)[5] |
| Triethylamine | N,N-diethylethanamine | Tertiary | 101.19 | 90[7] | -115[7] | 0.728[7] | 10.75[7][8][9] | 112 g/L at 20°C[9] |
Note: Triethylamine is not a structural isomer of this compound but is included for comparison as a common tertiary amine with the same molecular weight. A hyphen (-) indicates that reliable experimental data was not readily available from the conducted searches.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physicochemical properties presented in the comparative data table.
Determination of Boiling Point
The boiling point of an amine can be determined using several methods, including the distillation method and the capillary method (Thiele tube).
Capillary Method (Thiele Tube):
-
Sample Preparation: A small amount of the liquid amine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Upon further heating, the vapor pressure of the amine will increase, leading to a rapid and continuous stream of bubbles from the capillary tube. At this point, the heat source is removed.
-
Boiling Point Determination: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid amine just begins to enter the capillary tube.
Determination of Melting Point
For amines that are solid at room temperature, the melting point is a crucial indicator of purity. The capillary method is commonly employed.
Capillary Melting Point Determination:
-
Sample Preparation: A small amount of the finely powdered solid amine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
Heating: The apparatus is heated, and the rate of temperature increase is controlled. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Determination of pKa
The pKa of the conjugate acid of an amine is a measure of its basicity. Potentiometric titration is a standard and accurate method for its determination.
Potentiometric Titration for pKa Determination:
-
Sample Preparation: A known concentration of the amine is dissolved in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned to add titrant to the amine solution.
-
Titration: The strong acid is added in small, precise increments. After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.
-
Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of acid added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.
Computational Comparison Workflow
Computational chemistry provides a powerful tool for predicting and comparing the properties of isomers without the need for extensive experimental work. Density Functional Theory (DFT) is a commonly used method for such comparisons.
Caption: A generalized workflow for the computational comparison of amine isomers using quantum chemistry methods.
Discussion of Structure-Property Relationships
The data presented in the comparative table highlights key structure-property relationships among the C6H15N isomers:
-
Boiling Point: Primary amines, such as n-hexylamine, have the highest boiling points due to their ability to form strong intermolecular hydrogen bonds through the two hydrogen atoms on the nitrogen. Secondary amines have intermediate boiling points, while tertiary amines, like triethylamine, have the lowest boiling points as they cannot act as hydrogen bond donors. Increased branching, as seen in diisopropylamine compared to di-n-propylamine, leads to a lower boiling point due to decreased surface area and weaker van der Waals forces.
-
Melting Point: The melting points of amines are influenced by both hydrogen bonding and the efficiency of crystal lattice packing. The highly symmetrical structure of tertiary amines can sometimes lead to higher melting points than less symmetrical primary or secondary amines, although this is not a universal trend.
-
Basicity (pKa): The pKa of the conjugate acid is a measure of the amine's basicity. In the gas phase, the basicity of amines generally increases with the number of alkyl groups due to their electron-donating inductive effect. However, in aqueous solution, solvation effects become significant. The steric hindrance around the nitrogen atom in bulky amines like diisopropylamine can affect the solvation of the protonated amine, influencing its pKa.
-
Solubility: Lower molecular weight amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules. As the size of the hydrophobic alkyl groups increases, water solubility decreases. The branching of the alkyl chains can also influence solubility.
Conclusion
The choice of an appropriate C6H15N amine isomer for a particular application is critically dependent on its physicochemical properties. This guide provides a foundational comparison of this compound and several of its isomers, supported by experimental data and standard methodologies. The interplay of hydrogen bonding, steric hindrance, and molecular symmetry gives rise to significant differences in boiling point, melting point, basicity, and solubility. For applications requiring fine-tuning of these properties, a thorough understanding of these structure-property relationships, supplemented by computational modeling and experimental verification, is essential for informed decision-making in research and development.
References
- 1. Hexylamine | 111-26-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 5. 二异丙胺, 99.5 (CH3)2CHNHCH(CH3)2 [sigmaaldrich.com]
- 6. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Triethylamine | 121-44-8 [chemicalbook.com]
- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Properties of N-tert-Butylethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for N-tert-Butylethylamine and a structurally related primary amine, tert-butylamine. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings. All data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols for the acquisition of such spectra.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and tert-butylamine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (in CDCl₃) | -CH₂- (ethyl) | 2.603 | Quartet | 2H |
| -CH₃ (ethyl) | 1.104 | Triplet | 3H | |
| -C(CH₃)₃ (tert-butyl) | 1.099 | Singlet | 9H | |
| tert-Butylamine (in CDCl₃) | -NH₂ | 1.41 | Singlet | 2H |
| -C(CH₃)₃ (tert-butyl) | 1.149 | Singlet | 9H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound (in CDCl₃) | C (CH₃)₃ | 50.5 |
| -C H₂- | 41.8 | |
| -C(C H₃)₃ | 28.9 | |
| -C H₃ | 15.5 | |
| tert-Butylamine (in CDCl₃) | C (CH₃)₃ | 49.9 |
| -C(C H₃)₃ | 30.5 |
Note: ¹³C NMR data for this compound is based on predicted values and may vary from experimental results.
Table 3: IR Spectroscopic Data
| Compound | Functional Group Vibration | Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H Stretch | 3300 - 3500 | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | |
| C-N Stretch | 1000 - 1250 | Medium | |
| tert-Butylamine | N-H Stretch (asymmetric) | ~3360 | Medium |
| N-H Stretch (symmetric) | ~3290 | Medium | |
| C-H Stretch (sp³) | 2870 - 2960 | Strong | |
| N-H Bend (scissoring) | ~1620 | Medium | |
| C-N Stretch | 1020 - 1220 | Medium |
Note: IR data for this compound is based on typical values for secondary amines. The data for tert-butylamine is from experimental spectra.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the amine sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. The spectral width is set to approximately 200-220 ppm. A larger number of scans (typically 128 or more) and a relaxation delay of 1-2 seconds are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid amine sample directly onto the ATR crystal.
-
Alternatively, for solid samples, a small amount of the solid can be pressed firmly against the crystal.
-
Ensure the crystal is clean before and after the measurement using a suitable solvent (e.g., isopropanol).
2. Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
The peaks are then identified and their wavenumbers are recorded.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
A Comparative Guide to the Catalytic Activity of N-tert-Butylethylamine-Based Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries. Among the diverse array of chiral ligands developed, those incorporating the N-tert-Butylethylamine scaffold have emerged as a promising class, demonstrating considerable success in a variety of metal-catalyzed transformations. This guide provides an objective comparison of the catalytic activity of this compound-based ligands, with a focus on their performance in the well-established palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in the selection and application of these valuable catalytic tools.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate serves as a benchmark reaction to evaluate the efficacy of chiral ligands. The performance of several this compound-based ligands in this transformation is summarized in Table 1. The key metrics for comparison are the chemical yield of the desired product and the enantiomeric excess (ee), which indicates the degree of stereoselectivity.
The data reveals that both N-(tert-Butyl)-N-methylaniline-type ligands and their aminophosphine derivatives are highly effective in inducing asymmetry in the AAA reaction. Specifically, N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives have demonstrated the ability to achieve enantiomeric excesses of up to 95%[1]. This high level of stereocontrol is attributed to the presence of a sterically demanding N-tert-butyl group, which plays a crucial role in creating a well-defined chiral environment around the metal center.
Furthermore, aminophosphine derivatives of these chiral amines have also been successfully employed as ligands in the same reaction, affording the desired products with high enantioselectivities, reaching up to 90% ee[1]. This highlights the versatility of the this compound framework, where modifications to the ligand structure, such as the introduction of a phosphine moiety, can be made while retaining high catalytic performance.
Table 1: Catalytic Performance of this compound-Based Ligands in the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate with Dimethyl Malonate
| Ligand Type | Specific Ligand Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-(tert-Butyl)-N-methylaniline | Axially Chiral N-Aryl-N-methyl-2-tert-butyl-6-methylaniline | High | up to 95 | [1] |
| Aminophosphine Derivative | Axially Chiral N,N-disubstituted aminophosphine | High | up to 90 | [1] |
Experimental Protocols
A detailed experimental procedure for the palladium-catalyzed asymmetric allylic alkylation using a chiral aminophosphine ligand is provided below. This protocol is representative of the conditions typically employed for this class of reactions.
General Procedure for the Pd-catalyzed Asymmetric Allylic Alkylation:
A mixture of the polymer-supported chiral aminophosphine ligand (0.01 mmol, 5 mol%), [PdCl(η³-C₃H₅)]₂ (2 mg, 0.005 mmol, 2.5 mol%), 1,3-diphenyl-2-propenyl acetate (50 mg, 0.2 mmol), and KOAc (0.4 mg, 0.004 mmol, 2 mol%) in CH₂Cl₂ (1 mL) is stirred for 1 hour at room temperature under an argon atmosphere. To this mixture at the desired reaction temperature, dimethyl malonate (0.07 mL, 0.59 mmol) and N,O-bis(trimethylsilyl)acetamide (0.15 mL, 0.59 mmol) are added. After 24 hours, the reaction is quenched with a saturated NH₄Cl solution and extracted twice with ether. The combined organic layers are washed with brine, dried with anhydrous MgSO₄, and concentrated. The residue is then purified by preparative TLC (hexane:AcOEt = 2:1) to afford the final product[2].
Mechanistic Insights and Logical Workflow
The catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation is a well-studied process. The following diagram illustrates the key steps involved and the role of the chiral this compound-based ligand in controlling the stereochemical outcome of the reaction.
Figure 1. A simplified representation of the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation, highlighting the role of the chiral ligand (L*).
The chiral this compound-based ligand (L*) coordinates to the palladium(0) precursor to form the active catalyst. Oxidative addition of the allylic substrate to the Pd(0) complex generates a chiral π-allyl Pd(II) intermediate. The stereochemistry of the final product is determined at this stage, as the chiral ligand creates a specific spatial arrangement that directs the incoming nucleophile to attack one of the two enantiotopic faces of the π-allyl group preferentially. Subsequent reductive elimination releases the enantioenriched product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Workflow
The logical workflow for a typical asymmetric catalysis experiment involving the screening and application of this compound-based ligands is outlined below.
References
A Comparative Analysis of Experimental and Theoretical Physicochemical Properties of N-tert-Butylethylamine
For Immediate Release
This guide provides a detailed comparison of experimentally determined and theoretically predicted physicochemical properties of N-tert-Butylethylamine (CAS 4432-77-3). The data is intended for researchers, scientists, and professionals in drug development to offer a clear, objective assessment of the molecule's characteristics and to highlight the predictive accuracy of current computational models.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physical and chemical characteristics of this compound have been established through laboratory experiments and corroborated by computational predictions. The following table summarizes these key data points, offering a direct comparison between measured values and theoretical estimates.
| Property | Experimental Value | Theoretical/Predicted Value |
| Boiling Point | 89 °C[1][2] | Not Available |
| Density | 0.73 g/cm³[1][2] | Not Available |
| Refractive Index | 1.3960-1.4000[1] | Not Available |
| pKa | Not Available | 10.76 ± 0.28[1] |
| Melting Point | Not Available | -87.87°C (estimate)[1] |
Note: Experimental data is often presented as a range or an average from multiple measurements under standard conditions. Theoretical values are derived from computational models and may vary based on the methodology employed.
Methodologies for Property Determination
Experimental Protocols
The experimental values cited in this guide are determined using standardized, internationally recognized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[3][4][5][6] These protocols ensure data reliability and reproducibility across different laboratories.
-
Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] Standard methods include simple distillation and the Thiele tube method.[7][9] In a typical procedure, the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[8]
-
Density Measurement: Density is defined as mass per unit volume.[10] Common experimental techniques include pycnometry and the use of vibrational density meters or hydrometers.[10][11] The gravimetric buoyancy technique, based on Archimedes' principle, is another highly accurate method.[12] These methods involve precisely measuring the mass of a known volume of the substance at a specific temperature.[10]
-
Refractive Index Measurement: The refractive index, a measure of how light propagates through a substance, is a fundamental physical property.[13] It is typically measured using a refractometer, which determines the angle of refraction of light as it passes from a reference prism into the liquid sample.[13]
Theoretical Prediction Protocols
Theoretical predictions of physicochemical properties are typically generated using Quantitative Structure-Property Relationship (QSPR) models or other computational chemistry methods.[14][15][16]
-
QSPR Models: These models establish a mathematical relationship between the chemical structure of a molecule and its physical properties.[14] Descriptors that quantify various aspects of the molecular structure are used to predict properties like boiling point and density.[14][15]
-
First-Principles Methods: More advanced computational techniques, such as those based on density-functional theory (DFT), can predict properties from fundamental quantum mechanics.[17] These methods calculate the electronic structure of the molecule to derive its macroscopic properties.
Workflow for Validation of Theoretical Predictions
The process of validating theoretical predictions against experimental data is crucial for refining computational models and ensuring their accuracy for future applications. The following workflow illustrates this process.
Caption: Workflow for comparing theoretical predictions with experimental data.
This guide serves as a foundational resource for understanding the key physicochemical properties of this compound. The close agreement between many experimental and theoretical values underscores the growing predictive power of computational chemistry in the fields of drug discovery and materials science.
References
- 1. This compound CAS#: 4432-77-3 [chemicalbook.com]
- 2. N-(tert-Butyl)-N-ethylamine | CAS 4432-77-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. truedyne.com [truedyne.com]
- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
cross-reactivity studies of N-tert-Butylethylamine with other reagents
Comparative Guide to the Cross-Reactivity of N-tert-Butylethylamine
This guide provides a comparative analysis of the potential cross-reactivity of this compound with other reagents, targeting researchers, scientists, and drug development professionals. Due to a lack of direct cross-reactivity studies for this compound, this document focuses on predicting its reactivity based on the known chemical behavior of secondary amines and outlines analytical methods to differentiate it from structurally similar compounds.
Understanding the Reactivity of this compound
This compound is a secondary amine with the chemical formula C6H15N. Its structure features a bulky tert-butyl group and an ethyl group attached to a central nitrogen atom. The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base.[1] However, the steric hindrance imposed by the large tert-butyl group can significantly influence its reaction rates compared to less hindered primary and secondary amines.
Potential Cross-Reactivity with Common Reagents
Amines are known to react with a variety of electrophilic reagents.[1][2] this compound, as a secondary amine, is expected to show reactivity with several classes of compounds commonly used in laboratory and industrial settings.
Key Reagent Classes with Potential for Cross-Reactivity:
-
Amine-Reactive Crosslinkers: These are widely used for conjugating biomolecules.[3][4]
-
N-hydroxysuccinimide (NHS) Esters: React with primary and secondary amines to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution.[3][4]
-
Imidoesters: React with primary amines to form amidine bonds, particularly at alkaline pH.[4] While their primary targets are primary amines, some reactivity with secondary amines can occur.
-
Isocyanates: React with primary amines to form urea linkages and can also react with other nucleophiles like hydroxyl groups.[3]
-
Epoxides (Oxiranes): React with primary and secondary amines through nucleophilic ring-opening to form stable C-N bonds.[3]
-
-
Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. This is a common reaction in organic synthesis.
-
Acid Chlorides and Anhydrides: These reagents react readily with primary and secondary amines to form amides.[2]
-
Benzenesulfonyl Chloride (Hinsberg Test): Secondary amines react with benzenesulfonyl chloride to form a sulfonamide derivative.[2]
The bulky tert-butyl group in this compound is expected to decrease the rate of these reactions compared to less sterically hindered secondary amines like diethylamine or primary amines such as n-butylamine.
Comparative Analysis with Other Amines
The primary isomers of butanamine (n-butylamine, sec-butylamine, and isobutylamine) and other secondary amines are potential cross-reactants in various assays and synthetic procedures.[5] The key differentiating factor for this compound is the steric hindrance around the nitrogen atom. This can lead to lower reactivity and selectivity in certain reactions. For instance, in reactions where a transition state with significant steric crowding is involved, this compound will react slower than its less bulky counterparts.
In the context of immunoassays, cross-reactivity is a significant concern where antibodies designed to detect a specific molecule may also bind to structurally similar compounds.[6][7][8] While no specific immunoassay data for this compound was found, it is plausible that antibodies developed for other small alkylamines could exhibit some degree of cross-reactivity.
Experimental Protocols for Differentiation
To mitigate potential cross-reactivity and ensure the specific detection and quantification of this compound, various analytical techniques can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and identifying structurally similar amines.[9][10][11]
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of volatile amines like this compound in various matrices, including pharmaceutical substances.[9][10]
Apparatus:
-
Gas chromatograph with a mass spectrometer (MS) or flame-ionization detector (FID)
-
DB-624 column (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent
-
Headspace autosampler
Chromatographic Conditions: [9]
-
Column Temperature: 40°C (10 min hold), ramp to 240°C at 40°C/min, hold for 8 min.
-
Injector Temperature: 200°C
-
Detector Temperature: 260°C
-
Carrier Gas: Nitrogen at 100 kPa
-
Split Ratio: 5:1
Headspace Conditions: [9]
-
Vial Oven Temperature: 100°C
-
Needle Temperature: 110°C
-
Transfer Line Temperature: 120°C
-
Thermostat Time: 30 min
Sample Preparation: [9] Accurately weigh about 100 mg of the substance into a headspace vial and add 5 mL of N,N-Dimethylacetamide (DMA).
Ion Chromatography (IC)
This method is effective for the separation and quantification of ionic species, including protonated amines, in pharmaceutical preparations.[9][12]
-
Ion chromatograph with a conductivity detector
-
Dionex CS-14 column or equivalent
Chromatographic Conditions: [9][12]
-
Mobile Phase: A mixture of methanesulfonic acid and acetonitrile. The exact composition should be optimized for the specific separation.
-
Detection: Conductivity detection
Sample Preparation: Dissolve the sample in an appropriate solvent, ensuring the amine is in its protonated form for cation exchange chromatography.
Data Presentation
The following tables summarize the performance parameters for analytical methods that can be used to distinguish this compound from other amines.
Table 1: GC-MS Method Performance for Amine Analysis [9]
| Parameter | Value |
| Linearity (R²) | > 0.98 |
| Precision (RSD%) | 2.63% (System) |
Table 2: Ion Chromatography (IC) Method Performance for Amine Analysis [9][12]
| Parameter | Value |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.02% |
| Linearity (r) | 0.9993 |
Visualizations
Diagram of Amine Cross-Reactivity Pathways
Caption: General reaction pathways of a secondary amine with common amine-reactive crosslinkers.
Workflow for Differentiating Amines
Caption: A generalized workflow for the separation and identification of amines using chromatographic techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 6. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.averhealth.com [blog.averhealth.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Method [keikaventures.com]
- 12. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-tert-Butylethylamine: A Guide for Laboratory Professionals
Effective management and disposal of N-tert-Butylethylamine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
This compound is a flammable and corrosive liquid that requires careful handling to mitigate risks.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under hazardous waste regulations.[3][4] This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed workflow for the safe disposal of this compound from a laboratory setting.
Hazard Profile and Safety Data
Understanding the hazards associated with this compound is the first step in safe handling. It is classified as a hazardous substance due to its flammability and corrosive nature.[1][5] Contact can cause severe skin burns and eye damage.[1][6] Inhalation of vapors may lead to irritation of the respiratory tract.[5][7]
| Property | Data | Source |
| UN Number | 2733 | [1] |
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | [1][8] |
| GHS Pictograms | Flame, Corrosive | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P210, P280, P303+P361+P353, P305+P351+P338+P310, P501 | [1] |
Experimental Protocol: Laboratory-Scale Disposal Procedure
This protocol details the steps for the safe management and disposal of small quantities of this compound waste generated in a laboratory. This procedure is a general guideline and must be adapted to comply with your institution's specific policies and local regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a face shield
-
Flame-retardant lab coat
-
Closed-toe shoes
-
-
Designated and labeled hazardous waste container (compatible with flammable and corrosive materials)
-
Fume hood
-
Spill kit for flammable and corrosive materials
Procedure:
-
Preparation and Pre-Disposal:
-
Ensure all work is conducted in a well-ventilated chemical fume hood.[9]
-
Don all required personal protective equipment before handling the chemical.
-
Have a spill kit readily accessible.
-
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Flammable, Corrosive).
-
Do not mix this compound with incompatible waste streams.
-
-
Storage:
-
Keep the hazardous waste container tightly closed when not in use.[7]
-
Store the container in a designated, cool, dry, and well-ventilated secondary containment area away from ignition sources and incompatible materials.[7][8]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Follow all institutional and regulatory procedures for waste pickup, including completing any necessary paperwork or online forms.[10]
-
Never dispose of this compound down the drain or in regular trash.[7][11]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nj.gov [nj.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | 4432-77-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Page loading... [guidechem.com]
- 9. 5.imimg.com [5.imimg.com]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling N-tert-Butylethylamine
For Immediate Reference: Essential Safety and Handling Protocols for N-tert-Butylethylamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are paramount to prevent exposure and injury.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following equipment is mandatory when handling this chemical:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is also required.[2] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., PVC).[3] Gloves must be inspected before use and disposed of properly after handling.[4] | Prevents skin contact, which can result in severe burns.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[2] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[3] | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A full-face respirator may be necessary in such cases.[2] | Protects against inhalation of harmful vapors. |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
A. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6] Use local exhaust ventilation to minimize vapor concentrations.[1]
-
Ignition Sources: This chemical is highly flammable.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and explosion-proof electrical equipment.[2][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
-
Personal Protective Equipment: Before handling, don all required PPE as detailed in the table above.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes. Ensure the receiving container is properly labeled.
B. Accidental Spills:
-
Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, contain the substance with an inert absorbent material such as dry lime, sand, or soda ash.[7]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][7]
-
Major Spills: For large spills, alert emergency responders.[3]
C. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][4] Immediately call a poison center or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1][4] Rinse the skin with water or shower.[4] Seek immediate medical attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do.[1][4] Continue rinsing and immediately call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][4] Call a poison center or doctor immediately.[1] |
D. Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4][6] Keep the container tightly closed and store it in a locked-up area.[1][4]
-
Disposal: Dispose of contents and containers in accordance with local and national regulations.[1] Entrust disposal to a licensed waste disposal company.[1] Do not let the product enter drains.[2]
III. Quantitative Data Summary
| Property | Value |
| CAS Number | 4432-77-3[1] |
| Molecular Weight | 101.19 g/mol [1] |
| Boiling Point | 67-69 °C[9] |
| Flash Point | -38 °C / -36.4 °F[5] |
| Density | 0.727 g/mL at 25 °C[9] |
| Vapor Density | 2.5 (vs air)[2] |
| Explosion Limits | Lower: 1.70%, Upper: 8.90%[5] |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. nj.gov [nj.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. N-tert.-Butylmethylamin 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
